Org OD 02-0
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30O2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(8S,9S,10S,13S,14S,17S)-17-acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-4-22-12-9-16(24)13-15(22)5-6-17-19-8-7-18(14(2)23)21(19,3)11-10-20(17)22/h4,13,17-20H,1,5-12H2,2-3H3/t17-,18+,19-,20-,21+,22-/m0/s1 |
InChI Key |
VFNRBPBEOXXVPX-GCOBIYGJSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C=C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Org OD 02-0
For Researchers, Scientists, and Drug Development Professionals
Introduction: Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a synthetic steroid that functions as a selective and potent agonist for the membrane progesterone receptor α (mPRα)[1][2]. Unlike nuclear progesterone receptors (nPRs) that mediate genomic effects through transcriptional regulation, mPRα is a membrane-bound receptor that elicits rapid, non-genomic responses. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and physiological effects, supported by experimental data and methodologies.
Core Mechanism of Action
This compound exerts its biological effects by specifically binding to and activating mPRα, a member of the progestin and adipoQ receptor (PAQR) family[3]. This interaction initiates a cascade of intracellular signaling events that are independent of gene transcription and protein synthesis. The primary signaling pathways activated by this compound via mPRα include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways[4][5].
The activation of these pathways is often mediated through the coupling of mPRα to inhibitory G proteins (Gαi). Upon agonist binding, the activated G protein can modulate the activity of downstream effectors, leading to a variety of cellular responses.
Signaling Pathways
1. MAPK/ERK Pathway Activation:
This compound binding to mPRα leads to the activation of the MAPK/ERK signaling cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The activation of ERK (extracellular signal-regulated kinase) is a key event in the anti-apoptotic and neuroprotective effects of this compound.
2. PI3K/Akt Pathway Activation:
In addition to the MAPK/ERK pathway, this compound activates the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and metabolism. Activation of Akt (also known as Protein Kinase B) promotes cell survival by inhibiting pro-apoptotic proteins. This pathway is also implicated in the this compound-mediated increase in nitric oxide (NO) synthesis in endothelial cells.
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (mPRα binding) | 33.9 nM | Not specified | |
| IC₅₀ (T cell proliferation) | 10.6 µM | Phytohemagglutinin-activated human T cells | |
| Effective Concentration (NO production) | 20 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| Effective Concentration (Neuroprotection) | 100 nM | SH-SY5Y cells (Parkinson's disease model) | |
| Effective Concentration (PRL inhibition) | Not specified, but effective | Rat pituitaries and GH3 cell line | |
| Effective Concentration (Oocyte maturation) | Not specified, but effective | Zebrafish oocytes |
Physiological Effects and Experimental Evidence
1. Neuroprotection:
This compound has demonstrated significant neuroprotective effects in cellular models of Parkinson's disease. In SH-SY5Y neuroblastoma cells, treatment with this compound reduced cell death induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP⁺). This protective effect is mediated through the activation of the PI3K/Akt and MAPK signaling pathways.
2. Anti-apoptotic Effects:
In granulosa and breast cancer cells, this compound mimics the anti-apoptotic effects of progestins by preventing serum starvation-induced cell death. This is associated with an increase in mitochondrial membrane potential and does not involve the alteration of caspase 3 activity.
3. Endothelial Function and Vasodilation:
This compound stimulates the production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs). This effect is rapid and mediated by mPRα, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt and MAPK pathways. This suggests a role for mPRα agonists in promoting vasodilation and cardiovascular health.
4. Inhibition of Prolactin Secretion:
In the pituitary gland, this compound has been shown to inhibit the secretion of prolactin (PRL). This effect is mediated by mPRα and involves a decrease in cyclic AMP (cAMP) accumulation and the activation of transforming growth factor-β1 (TGF-β1).
5. Reproductive Functions:
In zebrafish, this compound has been shown to induce both oocyte maturation and ovulation, suggesting a role in regulating reproductive processes.
Experimental Protocols
1. Radioligand Binding Assay for mPRα Affinity:
-
Objective: To determine the binding affinity (IC₅₀) of this compound for mPRα.
-
Methodology:
-
Prepare cell membranes from a source expressing mPRα (e.g., HUVECs).
-
Incubate the membranes with a constant concentration of a radiolabeled progestin (e.g., [³H]progesterone).
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
2. Western Blot Analysis for Signaling Pathway Activation:
-
Objective: To assess the phosphorylation and activation of key signaling proteins (e.g., ERK, Akt, eNOS).
-
Methodology:
-
Culture cells of interest (e.g., SH-SY5Y, HUVECs) to the desired confluency.
-
Treat the cells with this compound at various concentrations and for different time points.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-ERK, anti-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
-
3. Nitric Oxide (NO) Production Assay:
-
Objective: To measure the effect of this compound on NO synthesis in endothelial cells.
-
Methodology:
-
Culture HUVECs in appropriate plates.
-
Treat the cells with this compound.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.
-
The Griess reagent reacts with nitrite to form a colored azo dye, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Compare the NO levels in treated cells to those in untreated control cells.
-
Experimental Workflow Diagram
Conclusion
This compound is a valuable research tool for elucidating the physiological roles of mPRα. Its mechanism of action, centered on the rapid, non-genomic activation of MAPK/ERK and PI3K/Akt signaling pathways, has been implicated in a diverse range of cellular processes, including neuroprotection, cell survival, endothelial function, and endocrine regulation. The data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of mPRα-specific agonists like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Progesterone exerts a neuroprotective action in a Parkinson's disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Progesterone's Rapid Actions: A Technical Guide to Non-Genomic Signaling via Org OD 02-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progesterone, a key steroid hormone, orchestrates a wide array of physiological processes, primarily through its interaction with the nuclear progesterone receptor (nPR) to regulate gene transcription. This "genomic" pathway, however, does not account for the rapid, non-transcriptional cellular responses that progesterone can elicit within seconds to minutes. These non-genomic actions are mediated by distinct membrane-bound progesterone receptors (mPRs). Org OD 02-0 (10-Ethenyl-19-norprogesterone) has emerged as a critical pharmacological tool to dissect these rapid signaling events. As a selective mPRα agonist with negligible activity at the nPR, this compound allows for the specific investigation of non-genomic progesterone signaling. This technical guide provides an in-depth overview of the signaling pathways activated by progesterone through this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity, providing a comparative overview of its binding affinity and functional potency across different experimental systems.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Cell Line/Tissue | Ligand | IC50 (nM) | Reference |
| human mPRα | - | This compound | 33.9 | [1] |
| human mPRα | PG cells | This compound | ~50 | [2] |
| nPR | MCF-7 cells | This compound | 60.1 | [3] |
| mPR (croaker) | G/T cell membranes | This compound | ~40 (EC50) | [4] |
| mPRδ and mPRε | - | This compound | High Affinity | [5] |
Table 2: Functional Activity of this compound
| Biological Effect | Cell Line/System | Effective Concentration | Response | Reference |
| NO Production | HUVECs | 20 nM | Significant increase | |
| eNOS Phosphorylation | HUVECs | 20 nM | Significant increase | |
| cAMP Levels | HUVECs | 20 nM | Decrease | |
| G-protein Activation | G/T cell membranes | 100 nM | Significant increase in [35S]GTPγS binding | |
| Cell Death Inhibition | G/T cells | 1-10 nM | Significant decrease | |
| Ca2+ Influx Inhibition | Human resting T cells | 10 µM | Inhibition | |
| Glycogenolysis | BUTE cells | 10 µM | 94% decrease in glycogen | |
| Prolactin Secretion | Pituitary explants | 100 nM | Inhibition |
Core Signaling Pathways of this compound
This compound initiates a cascade of intracellular events upon binding to mPRs, primarily mPRα. These pathways are cell-type specific but generally converge on the activation of key signaling nodes, including G-proteins, mitogen-activated protein kinases (MAPK), and phosphoinositide 3-kinase (PI3K).
G-Protein Coupling and Downstream Effectors
This compound binding to mPRα leads to the activation of heterotrimeric G-proteins. Evidence points to the involvement of both inhibitory (Gi) and stimulatory (Gs) G-proteins, depending on the cellular context.
-
Gi-Mediated Signaling: In many cell types, including human vascular endothelial cells and vascular smooth muscle cells, mPRα couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can further propagate the signal to downstream effectors like the MAPK and PI3K pathways.
-
Gs-Mediated Signaling: In contrast, studies on recombinant mPRδ and mPRε have shown that these receptors can couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cAMP levels.
MAPK/ERK Pathway Activation
A common downstream consequence of mPRα activation by this compound is the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This activation is often rapid and contributes to various cellular responses, including cell survival and proliferation. The activation of the MAPK/ERK pathway can be initiated by the Gβγ subunits of activated G-proteins.
PI3K/Akt Pathway Activation
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical downstream target of this compound-mediated mPRα activation. This pathway is fundamentally involved in cell survival by inhibiting apoptosis. Similar to the MAPK/ERK pathway, activation of PI3K/Akt can be triggered by the Gβγ subunits of G-proteins.
Regulation of Intracellular Calcium ([Ca2+])
This compound has been shown to modulate intracellular calcium levels. In vascular smooth muscle cells, it can block the rapid increase in [Ca2+] induced by agonists like prostaglandin F2α, contributing to muscle relaxation. This effect is mediated through mPRα and involves the inhibition of Ca2+ channels. Additionally, this compound can increase Ca2+ levels in the sarcoplasmic/endoplasmic reticulum by upregulating SERCA protein expression and promoting phospholamban phosphorylation.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for mPRs.
Methodology:
-
Prepare membrane fractions from cells or tissues expressing the receptor of interest.
-
Incubate a constant concentration of a radiolabeled progestin (e.g., [3H]progesterone) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
After incubation, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Western Blot Analysis for Protein Phosphorylation
This technique is employed to assess the activation of signaling proteins like ERK and Akt.
Methodology:
-
Culture cells to the desired confluency and then serum-starve to reduce basal signaling.
-
Treat the cells with this compound for various time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Cyclic AMP (cAMP) Assay
This assay measures the intracellular levels of cAMP to determine the effect of this compound on adenylyl cyclase activity.
Methodology:
-
Seed cells in a multi-well plate and culture to the desired density.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with this compound for a defined period.
-
Lyse the cells and measure the cAMP concentration in the lysates using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit according to the manufacturer's instructions.
Conclusion
This compound is an invaluable tool for elucidating the non-genomic signaling pathways of progesterone. Its selectivity for mPRα allows for the precise dissection of rapid, membrane-initiated events, distinguishing them from the slower, nuclear receptor-mediated genomic effects. The activation of G-proteins, the MAPK/ERK and PI3K/Akt pathways, and the modulation of intracellular calcium are central tenets of this compound's mechanism of action. A thorough understanding of these pathways, facilitated by the quantitative data and experimental protocols provided herein, is crucial for researchers and drug development professionals seeking to explore the therapeutic potential of targeting non-genomic progesterone signaling in various physiological and pathological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization, Neurosteroid Binding and Brain Distribution of Human Membrane Progesterone Receptors δ and ϵ (mPRδ and mPRϵ) and mPRδ Involvement in Neurosteroid Inhibition of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Org OD 02-0 in PI3K/Akt Signaling Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Org OD 02-0, a selective membrane progesterone receptor α (mPRα) agonist, in the activation of the PI3K/Akt signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to this compound and the PI3K/Akt Pathway
This compound, also known as 10-Ethenyl-19-norprogesterone, is a potent and specific agonist for the membrane progesterone receptor α (mPRα) with an IC50 of 33.9 nM.[1] Unlike nuclear progesterone receptors, mPRα is a cell surface receptor that mediates rapid, non-genomic signaling events.[2][3] Activation of mPRα by this compound has been shown to trigger various downstream signaling cascades, including the PI3K/Akt pathway.[2][3]
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic development. The activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
Mechanism of Action: this compound-Mediated PI3K/Akt Activation
This compound activates the PI3K/Akt pathway by binding to and activating mPRα on the cell surface. This interaction initiates a signaling cascade that leads to the activation of PI3K. Activated PI3K then phosphorylates PIP2 to generate PIP3, which in turn recruits Akt to the plasma membrane. At the membrane, Akt is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation. This activation of Akt by this compound has been demonstrated in various cell types, including human neuroblastoma SH-SY5Y cells and human umbilical vein endothelial cells (HUVECs).
The activation of the PI3K/Akt pathway by this compound is implicated in several of its physiological effects, such as neuroprotection and the production of nitric oxide (NO).
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effect of this compound on the PI3K/Akt signaling pathway.
Table 1: Effect of this compound on Akt Phosphorylation in SH-SY5Y Cells
| Treatment | Concentration | Incubation Time | Effect on Akt Phosphorylation (p-Akt/Total Akt Ratio) | Statistical Significance | Reference |
| This compound | 100 nM | 10 minutes | Significant Increase | p < 0.05 | |
| This compound + 6-OHDA pretreatment | 100 nM | 10 minutes | Significant Increase | p < 0.01 |
Table 2: Effect of this compound on Downstream Effectors in HUVECs
| Treatment | Concentration | Effect on eNOS phosphorylation | Effect on NO production | Reference |
| This compound | 20 nM | Significant Increase | Significant Increase | |
| This compound | 100 nM | Significant Increase | Significant Increase |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the activation of the PI3K/Akt pathway by this compound.
Western Blot Analysis of Akt Phosphorylation in SH-SY5Y Cells
This protocol is adapted from studies demonstrating this compound-induced Akt phosphorylation.
4.1.1. Cell Culture and Treatment:
-
SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Prior to treatment, cells are serum-starved for 24 hours to reduce basal levels of Akt phosphorylation.
-
Cells are then treated with 100 nM this compound or vehicle control (e.g., DMSO) for 10 minutes.
4.1.2. Cell Lysis:
-
After treatment, the medium is aspirated, and cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed by adding 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysate is scraped and transferred to a microcentrifuge tube, incubated on ice for 30 minutes, and then centrifuged at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the protein extract is collected.
4.1.3. Protein Quantification:
-
Protein concentration is determined using a BCA protein assay kit according to the manufacturer's instructions.
4.1.4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto a 10% SDS-polyacrylamide gel.
-
Proteins are separated by electrophoresis and then transferred to a PVDF membrane.
-
The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST).
-
The membrane is washed three times with TBST and then incubated with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane is stripped and re-probed with a primary antibody against total Akt.
4.1.5. Densitometric Analysis:
-
The band intensities for phospho-Akt and total Akt are quantified using image analysis software (e.g., ImageJ).
-
The ratio of phospho-Akt to total Akt is calculated to determine the relative level of Akt phosphorylation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound activates PI3K/Akt signaling via mPRα.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Conclusion
This compound serves as a valuable pharmacological tool to investigate the non-genomic signaling of progesterone receptors. Its specific activation of mPRα and subsequent engagement of the PI3K/Akt pathway highlights a rapid signaling mechanism with significant physiological consequences, including neuroprotection and regulation of vascular function. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of modulating this signaling axis. Further research is warranted to determine the full dose-response relationship and time-course of PI3K/Akt activation by this compound and to explore its effects on a wider range of downstream targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Progesterone increases nitric oxide synthesis in human vascular endothelial cells through activation of membrane progesterone receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) - PMC [pmc.ncbi.nlm.nih.gov]
Org OD 02-0: A Technical Guide to its Activation of the MAPK/ERK Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism by which Org OD 02-0, a selective membrane progestin receptor α (mPRα) agonist, activates the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and survival, making its modulation by compounds like this compound a significant area of research in oncology, neurobiology, and endocrinology.
Introduction to this compound and the MAPK/ERK Pathway
This compound is a synthetic steroid that acts as a specific agonist for the membrane progestin receptor α (mPRα), with a reported IC50 of 33.9 nM.[1][2] Unlike classical nuclear progesterone receptors, mPRs are G-protein coupled receptors that initiate rapid, non-genomic signaling cascades within the cell. One of the key pathways activated by this compound through mPRα is the MAPK/ERK pathway.[1]
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved signaling cascade that transduces extracellular signals into intracellular responses. Activation of this pathway typically begins with the stimulation of a cell surface receptor, leading to the activation of the small GTPase Ras. Ras then recruits and activates Raf (a MAP kinase kinase kinase or MAP3K), which in turn phosphorylates and activates MEK (a MAP kinase kinase or MAP2K). Finally, MEK phosphorylates and activates ERK (a MAP kinase or MAPK), which can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, ultimately influencing cellular fate.
Quantitative Analysis of MAPK/ERK Pathway Activation by this compound
The activation of the MAPK/ERK pathway by this compound has been demonstrated across various cell types. The following table summarizes key quantitative and semi-quantitative findings from the literature.
| Cell Line | Concentration of this compound | Observed Effect on ERK Phosphorylation | Reference |
| mPRα-transfected MDA-MB-231 cells | 1 nM - 100 nM | Concentration-dependent increase in ERK phosphorylation. | [3] |
| Atlantic croaker granulosa/theca cells | 100 nM (of a related progestin) | Approximately 5-fold increase in ERK phosphorylation after 10-15 minutes of treatment. | [4] |
| SH-SY5Y cells (pretreated with 6-OHDA) | 100 nM | Statistically significant increase in ERK phosphorylation after 10 minutes of treatment. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 20 nM | Significant increase in ERK phosphorylation. |
Signaling Pathway of this compound-Mediated MAPK/ERK Activation
The binding of this compound to mPRα on the cell surface initiates a signaling cascade that culminates in the activation of ERK. This process is believed to be mediated through the activation of a G-protein, which subsequently leads to the canonical activation of the Ras-Raf-MEK-ERK module.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
The Role of Org OD 02-0 in the Modulation of Intracellular Calcium Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org OD 02-0, a potent and selective agonist of the membrane progesterone receptor α (mPRα), has emerged as a critical tool for elucidating non-genomic steroid signaling pathways. A key area of its action is the modulation of intracellular calcium ([Ca²⁺]i), a ubiquitous second messenger vital for a myriad of cellular processes. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences intracellular calcium homeostasis. It details the underlying signaling cascades, presents quantitative data from various cell systems, and offers detailed experimental protocols for the investigation of these effects. The information is intended to support researchers and drug development professionals in designing and interpreting experiments aimed at understanding and targeting mPRα-mediated calcium signaling.
Introduction
This compound (10-Ethenyl-19-norprogesterone) is a synthetic steroid that exhibits high binding affinity and specificity for the membrane progesterone receptor α (mPRα), with an IC50 of 33.9 nM.[1] Unlike classical nuclear progesterone receptors that regulate gene transcription over hours to days, mPRs are G-protein coupled receptors that initiate rapid, non-genomic signaling cascades within seconds to minutes. One of the most significant downstream effects of mPRα activation by this compound is the modulation of intracellular calcium levels. This modulation is cell-type specific, with the predominant effect being the suppression of calcium influx or the enhancement of calcium sequestration, leading to a decrease in cytosolic calcium concentrations.[2][3][4] Understanding the intricate mechanisms by which this compound regulates [Ca²⁺]i is crucial for dissecting the physiological roles of mPRα and for the development of novel therapeutics targeting this pathway.
Mechanism of Action
The modulation of intracellular calcium by this compound is primarily initiated by its binding to mPRα, which is often coupled to pertussis toxin-sensitive inhibitory G-proteins (Gi).[4] This interaction triggers a cascade of downstream signaling events that ultimately impact the activity of various ion channels and pumps responsible for maintaining calcium homeostasis.
Key Signaling Pathways
Activation of mPRα by this compound engages several key signaling pathways that converge on the regulation of intracellular calcium:
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is frequently implicated in the effects of this compound. Activation of PI3K and its downstream effector Akt can influence the activity of various calcium channels and pumps.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK pathway is another crucial signaling axis activated by this compound. This pathway can modulate the expression and function of proteins involved in calcium signaling.
-
Protein Kinase C (PKC) Pathway: In some cell types, such as T-cells, this compound-mediated signaling involves the activation of conventional PKC isoforms, particularly cPKCβII. This activation leads to the negative regulation of calcium influx.
-
Inhibition of Adenylyl Cyclase: Through its coupling with Gi proteins, mPRα activation can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Changes in cAMP can indirectly influence calcium signaling through PKA-dependent mechanisms.
Effects on Calcium Channels and Pumps
The signaling cascades initiated by this compound ultimately affect the activity of specific channels and pumps:
-
Transient Receptor Potential Canonical (TRPC) Channels: In human T-cells, this compound has been shown to suppress Ca²⁺ influx, likely through the blockade of TRPC3 channels.
-
Voltage-Gated Calcium Channels (VGCCs): In vascular smooth muscle cells, this compound blocks the rapid increase in intracellular calcium induced by vasoconstrictors, an effect that is abolished by Ca²⁺ channel activators, suggesting an inhibition of VGCCs.
-
Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): this compound can increase the expression and activity of SERCA, the pump responsible for sequestering calcium into the sarcoplasmic/endoplasmic reticulum. This leads to a decrease in cytosolic calcium levels and promotes muscle relaxation in vascular smooth muscle cells.
Quantitative Data
The following tables summarize the quantitative effects of this compound on intracellular calcium levels and related parameters as reported in the literature.
| Cell Type | Parameter Measured | Effect of this compound | IC50 / Concentration | Reference |
| Human Resting T-cells | Suppression of Ca²⁺ Influx | Dose-dependent suppression | 9.2 µM | |
| Human Umbilical Artery Vascular Smooth Muscle Cells | Attenuation of PGF2α-induced Ca²⁺ increase | Significant attenuation | 100 nM | |
| Human Umbilical Artery Vascular Smooth Muscle Cells | Increase in Sarcoplasmic Reticulum Ca²⁺ levels | Significant increase | 20 nM |
Table 1: Quantitative effects of this compound on intracellular calcium.
Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM Imaging
This protocol describes the measurement of intracellular calcium concentration in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
HEPES buffer
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Ionophore (e.g., Ionomycin or A23187)
-
EGTA
-
Fluorescence microscope equipped with a UV light source, excitation filter wheel (for 340 nm and 380 nm), a dichroic mirror, an emission filter (centered around 510 nm), and a sensitive camera.
-
Image analysis software capable of ratiometric calculations.
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow under standard culture conditions.
-
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.
-
For a working solution, dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM in HBSS (with Ca²⁺ and Mg²⁺).
-
To aid in the dispersion of the dye, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before dilution.
-
-
Cell Loading:
-
Wash the cells twice with HBSS (with Ca²⁺ and Mg²⁺).
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time should be determined empirically for each cell type.
-
After incubation, wash the cells three times with HBSS (with Ca²⁺ and Mg²⁺) to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage in a perfusion chamber.
-
Continuously perfuse the cells with HBSS (with Ca²⁺ and Mg²⁺) at a constant rate.
-
Acquire fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm, while keeping the emission wavelength constant at 510 nm.
-
Establish a stable baseline recording of the 340/380 ratio for several minutes.
-
Introduce this compound at the desired concentration into the perfusion solution and record the changes in the 340/380 ratio.
-
At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) ratios.
-
To obtain Rmax, perfuse the cells with a high calcium solution containing an ionophore (e.g., 5 µM Ionomycin).
-
To obtain Rmin, perfuse the cells with a calcium-free solution containing the ionophore and a calcium chelator (e.g., 10 mM EGTA).
-
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
Use the Grynkiewicz equation to convert the fluorescence ratios to intracellular calcium concentrations: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).
-
Whole-Cell Patch-Clamp Electrophysiology for Calcium Currents
This protocol provides a general framework for recording whole-cell Ca²⁺ currents to investigate the effects of this compound.
Materials:
-
Cells of interest
-
Patch-clamp rig (including amplifier, micromanipulator, microscope, and data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and fire-polisher
-
External (extracellular) solution (e.g., containing in mM: 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH)
-
Internal (pipette) solution (e.g., containing in mM: 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH)
-
This compound
-
Pharmacological agents to block other currents (e.g., TTX for Na⁺ channels, TEA for K⁺ channels)
Procedure:
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with the internal solution, ensuring there are no air bubbles.
-
-
Cell Preparation:
-
Place the dish with the cells on the microscope stage.
-
Identify a healthy, isolated cell for recording.
-
-
Obtaining a Gigaseal and Whole-Cell Configuration:
-
Lower the micropipette towards the cell surface while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Recording Calcium Currents:
-
Clamp the cell at a holding potential where Ca²⁺ channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to activate the Ca²⁺ channels (e.g., from -60 mV to +60 mV in 10 mV increments).
-
Record the resulting inward Ca²⁺ currents.
-
Establish a stable baseline recording of the Ca²⁺ currents.
-
-
Application of this compound:
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
After a few minutes of incubation, repeat the voltage-step protocol to record Ca²⁺ currents in the presence of the compound.
-
To determine the reversibility of the effect, wash out the compound by perfusing with the control external solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the Ca²⁺ currents at each voltage step before and after the application of this compound.
-
Construct current-voltage (I-V) curves to visualize the effect of this compound on the voltage-dependence of Ca²⁺ channel activation.
-
Calculate the percentage of inhibition of the Ca²⁺ current at a specific voltage.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound in modulating intracellular calcium and a typical experimental workflow for its investigation.
Caption: Signaling pathways of this compound in modulating intracellular calcium.
Caption: Experimental workflow for Fura-2 calcium imaging with this compound.
Conclusion
This compound serves as an invaluable pharmacological tool for investigating the rapid, non-genomic actions of progestins mediated by mPRα. Its consistent effect on lowering intracellular calcium across various cell types highlights a fundamental role for mPRα in maintaining cellular calcium homeostasis. The elucidation of the signaling pathways involved, including PI3K/Akt, MAPK, and PKC, provides multiple avenues for further investigation and potential therapeutic intervention. The detailed experimental protocols provided herein offer a solid foundation for researchers to explore the nuanced effects of this compound on intracellular calcium signaling in their specific systems of interest. A thorough understanding of these mechanisms is paramount for advancing our knowledge of mPRα biology and its implications in health and disease.
References
The Neuroprotective Potential of Org OD 02-0: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Org OD 02-0, a potent and specific agonist of the membrane progesterone receptor α (mPRα), has emerged as a promising candidate for neuroprotection. This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of mPRα, a distinct entity from the classical nuclear progesterone receptors.[1][2] This interaction initiates rapid, non-genomic signaling cascades within neuronal cells, conferring resilience against cytotoxic insults. The IC50 value for this compound's binding to mPRα is 33.9 nM.[3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro studies assessing the neuroprotective efficacy of this compound.
| Parameter | Value | Cell Model | Insult | Source |
| IC50 (mPRα) | 33.9 nM | - | - | |
| Effective Concentration | 100 nM | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+) | |
| Effective Concentration | 20 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | - |
Signaling Pathways
The neuroprotective effects of this compound are mediated by the activation of key intracellular signaling pathways. Upon binding to mPRα, this compound triggers the PI3K-Akt and MAPK/ERK pathways, both of which are critical for promoting cell survival and inhibiting apoptosis.
Experimental Protocols
The neuroprotective properties of this compound have been primarily investigated using in vitro models of Parkinson's disease. A representative experimental workflow is detailed below.
Cell Culture and Neurotoxin Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used cell line for these studies.
-
Culture Conditions: Cells are maintained in standard culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Induction of Neurotoxicity: To model Parkinson's disease-like neurodegeneration, cells are treated with either 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).
This compound Treatment and Viability Assays
-
Treatment: Cells are pre-treated with this compound (e.g., 100 nM) for a specified period before the addition of the neurotoxin.
-
Cell Viability Assessment: The protective effect of this compound is quantified using cell viability assays. A common method is the Hoechst 33342 stain, which allows for the visualization and quantification of apoptotic nuclei.
Investigation of Signaling Pathways
To confirm the involvement of the PI3K-Akt and MAPK/ERK pathways, specific inhibitors are used in conjunction with this compound treatment.
-
PI3K Inhibition: Wortmannin is a selective inhibitor of PI3K.
-
Akt Inhibition: ML-9 is used to inhibit Akt activity.
-
ERK Inhibition: AZD 6244 is an inhibitor of the ERK pathway.
The abrogation of this compound's protective effects in the presence of these inhibitors provides strong evidence for the role of these pathways.
Concluding Remarks
The available data strongly support the neuroprotective potential of this compound, mediated through the specific activation of mPRα and the subsequent engagement of the PI3K-Akt and MAPK/ERK signaling pathways. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility in neurodegenerative diseases.
References
- 1. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 2. Progesterone exerts a neuroprotective action in a Parkinson's disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. glpbio.com [glpbio.com]
Org OD 02-0: A Membrane Progesterone Receptor Agonist in Breast Cancer Cell Line Research
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Org OD 02-0, a selective membrane progesterone receptor (mPR) agonist, and its application in breast cancer cell line research. This document details its mechanism of action, key signaling pathways, and experimental protocols, supported by quantitative data from various studies.
Introduction
This compound is a synthetic progestin that has been instrumental in elucidating the non-classical, rapid signaling actions of progesterone initiated at the cell membrane. Unlike nuclear progesterone receptors (nPRs) that mediate genomic effects, mPRs trigger rapid intracellular signaling cascades. In the context of breast cancer, particularly in cell lines lacking nPRs, this compound has been shown to mimic the anti-apoptotic and protective effects of progesterone.[][2][3][4] This guide focuses on its role in modulating cell survival and signaling in breast cancer cell lines.
Mechanism of Action
This compound functions as a selective agonist for membrane progesterone receptors (mPRs), with a high affinity for the mPRα subtype.[5] Its binding to mPRs on the plasma membrane of breast cancer cells initiates a cascade of downstream signaling events. A key characteristic of this compound's action is its ability to protect cells from apoptosis induced by stressors such as serum starvation, without altering caspase 3 activity. This protective effect is associated with an increase in mitochondrial membrane potential (MMP).
The signaling pathways activated by this compound are crucial to its anti-morbidity effects. Studies have demonstrated the rapid activation of an inhibitory G protein upon treatment with this compound in nPR-negative breast cancer cell lines like SKBR3 and MDA-MB-468. Furthermore, it stimulates the PI3K/Akt and MAPK (p42/44) signaling pathways, both of which are known to be involved in cell survival and proliferation.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound in breast cancer cell line research.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for mPRα | 33.9 nM | Not Specified | |
| IC50 for [3H]P4 displacement | ~5 x 10⁻⁸ M | PG cells | |
| Kd for mPRα | 4.7 nM | PGRMC1-transfected breast cancer cells |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Effect | Concentration | Cell Line | Reference |
| Cell Death (Serum Starvation) | Significantly decreased | Not specified | MB468 | |
| Apoptosis (Serum Starvation) | Significantly decreased | Not specified | MB468 | |
| Mitochondrial Membrane Potential | Significantly increased | 10 and 100 nM | MB468 | |
| Akt Activity | Increased | Not specified | MB468 | |
| p42/44 MAP Kinase Activation | Activated | Not specified | SKBR3, MB468 | |
| G Protein Activation | Activated | Not specified | SKBR3, MB468 |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound research in breast cancer cells.
Caption: Signaling pathway of this compound in breast cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound in breast cancer cell lines.
Cell Culture and Serum Starvation-Induced Apoptosis
-
Cell Lines: nPR-negative human breast cancer cell lines such as MDA-MB-468 or SKBR3 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: To induce apoptosis, cells are washed with phosphate-buffered saline (PBS) and the medium is replaced with serum-free DMEM.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle control (e.g., ethanol) in serum-free medium for a specified duration (e.g., 24 hours).
Measurement of Mitochondrial Membrane Potential (MMP)
-
Reagent: A fluorescent dye such as JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is used. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Procedure:
-
After treatment, cells are incubated with JC-1 staining solution for 15-30 minutes at 37°C.
-
Cells are then washed with PBS.
-
The fluorescence is measured using a fluorescence microscope or a flow cytometer. An increase in the red/green fluorescence intensity ratio indicates an increase in MMP.
-
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-MAPK, total MAPK, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
siRNA-Mediated Gene Knockdown
-
siRNA Transfection: To confirm the role of specific proteins like mPRα, small interfering RNA (siRNA) is used to knock down its expression.
-
Procedure:
-
Cells are seeded in antibiotic-free medium.
-
siRNA targeting mPRα or a non-targeting control siRNA are transfected into the cells using a lipid-based transfection reagent according to the manufacturer's instructions.
-
After a specified incubation period (e.g., 48-72 hours) to allow for gene knockdown, the cells are used for subsequent experiments (e.g., serum starvation, Western blotting).
-
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the non-genomic actions of progesterone mediated by membrane progesterone receptors in breast cancer. Its ability to selectively activate mPRs has provided significant insights into the rapid signaling pathways that regulate cell survival and apoptosis in breast cancer cells, particularly those that are negative for the nuclear progesterone receptor. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this area of oncology. Further research into the therapeutic potential of targeting mPRs with agonists like this compound is warranted.
References
The Multifaceted Role of Org OD 02-0 in Endothelial Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function and mechanisms of action of Org OD 02-0, a selective membrane progesterone receptor α (mPRα) agonist, in endothelial cells. This document synthesizes key quantitative data, detailed experimental protocols, and visual representations of signaling pathways to serve as a comprehensive resource for researchers in cardiovascular biology and drug development.
Core Function: A Selective Modulator of Endothelial Signaling
This compound is a synthetic progestin that exhibits high binding affinity for membrane progesterone receptor α (mPRα), a key player in mediating rapid, non-genomic effects of progesterone in endothelial cells.[1][2] Its primary function in these cells revolves around the modulation of two critical signaling cascades: the production of nitric oxide (NO), a vital vasodilator, and the regulation of focal adhesion dynamics, which are crucial for cell migration and angiogenesis.
Stimulation of Nitric Oxide Production
This compound mimics the action of progesterone in rapidly increasing the production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs).[1][2] This effect is mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[1]
Regulation of Focal Adhesion and Cell Migration
This compound plays a complex, time-dependent role in regulating focal adhesion signaling. In the short term (within 20 minutes), it inhibits the phosphorylation of key focal adhesion proteins Src and focal adhesion kinase (FAK), leading to a decrease in endothelial cell migration and invasion. This inhibitory effect is mediated through mPRα. However, long-term (16 hours) exposure to this compound does not sustain the inhibition of Src and FAK phosphorylation, suggesting a differential temporal regulation of these pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key endothelial cell functions as reported in the literature.
| Parameter | This compound Concentration | Effect in HUVECs | Reference |
| eNOS Phosphorylation | 20 nM | Significant increase | |
| 100 nM | Significant increase | ||
| Nitric Oxide (NO) Production | 20 nM | Significant increase | |
| 100 nM | Significant increase | ||
| Src Phosphorylation | 100 nM (20 min) | Significant decrease | |
| FAK Phosphorylation | 20 nM (20 min) | Significant decrease | |
| 100 nM (20 min) | Significant decrease | ||
| Cell Migration/Invasion | 100 nM (3 hours) | Significant reduction in wound healing and invasion | |
| 100 nM (16 hours) | Effective in migration and invasion assays |
Table 1: Dose-Dependent and Time-Course Effects of this compound on Endothelial Cell Functions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of this compound in endothelial cells.
Western Blot Analysis of eNOS Phosphorylation
This protocol describes the detection of phosphorylated eNOS (at Ser1177) in HUVECs following treatment with this compound.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eNOS (Ser1177) and Mouse anti-total eNOS
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Treat cells with desired concentrations of this compound (e.g., 20 nM, 100 nM) or vehicle control for the specified time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eNOS (e.g., 1:1000 dilution) and total eNOS (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-eNOS signal to the total eNOS signal.
siRNA-Mediated Knockdown of mPRα
This protocol details the procedure for silencing mPRα expression in HUVECs to confirm its role in mediating the effects of this compound.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
siRNA targeting mPRα and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for validating knockdown (e.g., for qRT-PCR or Western blotting)
Procedure:
-
Cell Seeding: Seed HUVECs in antibiotic-free medium one day before transfection to achieve 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the mPRα siRNA or control siRNA (e.g., to a final concentration of 10 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Validation of Knockdown: After incubation, assess the knockdown efficiency by measuring mPRα mRNA levels (qRT-PCR) or protein levels (Western blot).
-
Functional Assays: Once knockdown is confirmed, the cells can be used in functional assays (e.g., NO production, migration assays) with this compound treatment.
Transwell Migration Assay
This protocol describes an in vitro assay to assess the effect of this compound on endothelial cell migration.
Materials:
-
HUVECs
-
Endothelial cell basal medium with and without serum/chemoattractant
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Preparation of Inserts and Plates: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Gradient: Add medium containing a chemoattractant (e.g., serum or a specific growth factor) to the lower chamber of the wells. In the upper chamber of the insert, add serum-free medium. Add this compound or vehicle control to the upper and/or lower chambers, depending on the experimental design.
-
Cell Seeding: Resuspend HUVECs in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a specified period (e.g., 4-18 hours) at 37°C to allow for cell migration.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the insert membrane with a fixation solution, and then stain them with a staining solution.
-
Quantification: Wash the inserts and allow them to dry. Count the number of migrated, stained cells in several random fields of view using a microscope.
-
Analysis: Compare the number of migrated cells between different treatment groups.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound in endothelial cells.
Caption: this compound signaling to eNOS activation.
Caption: this compound and focal adhesion signaling.
Caption: Transwell migration assay workflow.
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the nuanced roles of mPRα in endothelial cell physiology. Its ability to selectively activate this receptor provides a means to study the rapid, non-genomic signaling pathways that influence vascular tone and cell motility. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of targeting mPRα in cardiovascular diseases. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific experimental contexts.
References
The Role of Org OD 02-0 in Zebrafish Oocyte Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic progestin, Org OD 02-0, and its significant effects on oocyte maturation in the model organism, Danio rerio (zebrafish). This document consolidates key findings on its mechanism of action, efficacy, and the signaling pathways it modulates. Detailed experimental protocols derived from published research are provided to facilitate the replication and extension of these studies.
Introduction
Oocyte maturation is a critical process in female reproduction, marking the transition of an oocyte from prophase I to metaphase II of meiosis, rendering it competent for fertilization. In zebrafish, this process is naturally initiated by the maturation-inducing steroid (MIS), 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP). This compound has emerged as a potent synthetic agonist for the membrane progestin receptor (mPR), capable of inducing oocyte maturation and ovulation both in vitro and in vivo.[1][2][3] Its utility as a research tool and potential therapeutic agent underscores the importance of understanding its molecular interactions and physiological effects.
Quantitative Effects of this compound on Oocyte Maturation
This compound has been demonstrated to be a highly effective inducer of oocyte maturation in zebrafish, with a potency comparable to the endogenous MIS, 17,20β-DHP.[1] The following tables summarize the quantitative data from dose-response studies.
Table 1: In Vitro Dose-Response of this compound on Zebrafish Oocyte Maturation
| Concentration (nM) | Mean Germinal Vesicle Breakdown (GVBD) (%) | Standard Error of the Mean (S.E.M.) |
| 0 (Control) | < 10% | - |
| 5 | 70-75% | - |
| 10 | 70-75% | - |
| 100 | > 90% | - |
Data synthesized from studies by Ziv et al.[4]
Table 2: Comparative Potency of Progestins on In Vitro Oocyte Maturation
| Compound | Concentration for Significant GVBD | EC50 for mPRα Binding |
| 17,20β-DHP (MIS) | 1 - 5 nM | ~1 x 10⁻⁷ M |
| This compound | 5 - 10 nM | ~2 x 10⁻⁶ M |
| Org OD 13-0 | 10 nM (~25% GVBD) | ~7 x 10⁻⁶ M |
| R5020 (nPR agonist) | > 50 nM | > 10⁻⁵ M |
| Testosterone | > 50 nM | Low (~0.8% RBA) |
Data synthesized from studies by Ziv et al.
Signaling Pathways of this compound in Oocyte Maturation
This compound primarily exerts its effects through a non-genomic signaling pathway initiated by its binding to the membrane progestin receptor α (mPRα). This interaction triggers a cascade of intracellular events leading to the activation of M-phase promoting factor (MPF) and subsequent oocyte maturation. The proposed signaling pathway also suggests a potential interaction with the nuclear progesterone receptor (nPR).
The initial binding of this compound to mPRα leads to the activation of an inhibitory G-protein (Gi). This, in turn, inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a critical step in releasing the oocyte from its prophase I arrest. Further downstream, this pathway involves the receptor tyrosine kinase ErbB2. Additionally, the Progesterone Receptor Membrane Component 1 (PGRMC1) has been shown to be involved, potentially acting as an adaptor protein that facilitates mPRα signaling.
Figure 1: Proposed signaling pathway of this compound in zebrafish oocyte maturation.
Experimental Protocols
The following protocols are based on methodologies described in the cited literature.
Zebrafish Maintenance and Oocyte Collection
-
Animal Husbandry: Maintain adult zebrafish in a flow-through culture system at 28.5°C under a 14-hour light / 10-hour dark cycle.
-
Selection of Females: Select gravid female zebrafish that do not have ovulated eggs. This can be confirmed by gently squeezing the abdomen.
-
Oocyte Isolation: Euthanize selected females and isolate the ovaries. Place the ovaries in fresh zebrafish Ringer's solution.
-
Ovarian Fragment Preparation: Manually dissect the ovaries into small fragments containing fully grown, immature oocytes.
In Vitro Oocyte Maturation Assay
-
Preparation of Treatment Solutions: Prepare stock solutions of this compound and 17,20β-DHP in ethanol. Prepare final dilutions in zebrafish Ringer's solution to the desired concentrations (e.g., 0.01 µM). Use a corresponding concentration of ethanol as a vehicle control.
-
Incubation: Place ovarian fragments into wells of a culture plate containing 4 ml of the treatment or control solutions. Incubate with light agitation at 28.5°C for 2-4 hours.
-
Assessment of Maturation:
-
Observe oocytes under a binocular microscope.
-
Score oocytes as mature if they have become transparent, indicating germinal vesicle breakdown (GVBD).
-
Immature oocytes will remain opaque.
-
Calculate the percentage of mature oocytes for each treatment group.
-
In Vivo Oocyte Maturation and Ovulation Assay
-
Animal Preparation: Place selected gravid female zebrafish individually into glass tanks containing 100 ml of water.
-
Treatment Administration: Add the desired amount of this compound or 17,20β-DHP stock solution directly to the water to achieve the final concentration (e.g., 0.01 µM).
-
Incubation: Incubate the fish at 28.5°C for approximately 4 hours.
-
Assessment of Maturation and Ovulation:
-
Observe the fish for signs of ovulation. Ovulated eggs may be visible.
-
Gently squeeze the abdomen to check for the release of mature, transparent eggs.
-
The presence of a fertilization membrane upon contact with water indicates successful ovulation.
-
References
- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 2. An agonist for membrane progestin receptor (mPR) induces oocyte maturation and ovulation in zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of progesterone receptor membrane component 1 and membrane progestin receptor alpha in regulation of zebrafish oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Org OD 02-0 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a potent and specific agonist for the membrane progesterone receptor α (mPRα), with an IC50 of 33.9 nM.[1] It is a valuable tool for investigating mPRα-mediated signaling pathways and cellular processes, as it exhibits no agonist activity for the nuclear progesterone receptor (nPR).[2][3] These application notes provide an overview of the common uses of this compound in cell culture, along with detailed experimental protocols and data presentation to guide researchers in their studies.
Mechanism of Action
This compound primarily functions by activating mPRα, a G-protein coupled receptor, initiating rapid, non-genomic signaling cascades within the cell.[4][5] This is in contrast to the classical genomic effects mediated by the nuclear progesterone receptor. Key signaling pathways activated by this compound include the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in a multitude of cellular functions, including cell survival, proliferation, migration, and apoptosis.
Common Applications in Cell Culture
This compound has been utilized in a variety of cell culture models to elucidate the role of mPRα in diverse physiological and pathological processes.
-
Neuroprotection: Studies have shown that this compound can protect neuronal cells from apoptosis and cell death induced by stressors, implicating mPRα in neuroprotective mechanisms.
-
Cancer Biology: In different cancer cell lines, this compound has been shown to inhibit apoptosis, promote cell proliferation, migration, and invasion, highlighting the complex role of mPRα in cancer progression.
-
Vascular Biology: this compound has been used to study the effects of mPRα activation in endothelial and vascular smooth muscle cells, including the stimulation of nitric oxide (NO) production, regulation of intracellular calcium levels, and inhibition of focal adhesion.
-
Reproductive Biology: The compound is used to investigate the role of mPRα in processes such as oocyte maturation and the decidualization of endometrial stromal cells.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using this compound, providing a reference for expected outcomes and effective concentrations.
Table 1: Effects of this compound on Cell Signaling and Function
| Cell Line | Treatment Concentration | Treatment Duration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 20 nM | 15 min | Significant increase in eNOS phosphorylation and NO production | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 nM | 3 h | Significant reduction in cell migration and invasion | |
| Human Vascular Smooth Muscle Cells (VSMCs) | 20 nM | 15 min | Significant increase in Ca2+ levels in the sarcoplasmic reticulum | |
| SH-SY5Y Neuroblastoma Cells | 100 nM | 10 min | Significant increase in AKT phosphorylation | |
| Bovine Uterine Epithelial (BUTE) Cells | 10 µM | 48 h | 94% decrease in glycogen abundance | |
| Breast Cancer Cells (MB468) | Not Specified | Not Specified | Increased mitochondrial membrane potential |
Experimental Protocols
Below are detailed protocols for common experiments utilizing this compound. These should be adapted based on the specific cell line and experimental goals.
Protocol 1: Assessment of Protein Phosphorylation by Western Blot
This protocol details the steps to analyze the phosphorylation of key signaling proteins like Akt and ERK following this compound treatment.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 2-24 hours in a low-serum or serum-free medium prior to treatment.
-
Treatment: Prepare working concentrations of this compound in a serum-free or low-serum medium. Aspirate the old medium from the cells and add the treatment solutions. For rapid signaling events, treatment times can range from 5 to 30 minutes.
-
Cell Lysis: After treatment, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total protein (e.g., anti-Akt) to confirm equal loading.
-
Protocol 2: Cell Migration/Invasion Assay (Wound-Healing Assay)
This protocol describes a common method to assess the effect of this compound on cell migration.
Materials:
-
Culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200)
-
Cell culture medium
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to create a confluent monolayer.
-
Creating the Wound: Once confluent, use a sterile p200 pipette tip to create a linear scratch (wound) in the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add a fresh medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 3, 6, 12, 24 hours).
-
Analysis: Measure the width of the wound at different points for each condition and time point. The rate of wound closure is indicative of cell migration.
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to mPRα.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis.
References
Application Notes and Protocols for Studying Oocyte Maturation with Org OD 02-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oocyte maturation is a critical process in female reproduction, involving the transition of an immature oocyte to a fertilizable egg. This intricate process is regulated by a complex interplay of hormones and signaling molecules. In vitro maturation (IVM) of oocytes is a valuable technique for studying the molecular mechanisms governing this process and for developing novel therapeutic strategies for infertility.[1][2][3] Org OD 02-0 is a synthetic, non-steroidal compound that has been identified as a selective agonist for membrane progestin receptors (mPRs).[4][5] These receptors are key mediators of non-genomic steroid signaling in oocytes. This compound has been shown to effectively induce oocyte maturation in various species, particularly in aquatic vertebrates like zebrafish, by activating mPRs and initiating the downstream signaling cascade. These application notes provide a detailed protocol for utilizing this compound to study oocyte maturation in vitro, with a focus on the zebrafish model system.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inducing oocyte maturation, as determined by the percentage of oocytes undergoing Germinal Vesicle Breakdown (GVBD).
Table 1: Dose-Dependent Effect of this compound on Zebrafish Oocyte Maturation (In Vitro)
| Concentration of this compound (nM) | Mean GVBD (%) ± S.E.M. |
| 0 (Control) | < 5% |
| 1 | ~10% |
| 5 | 70-75% |
| 10 | 70-75% |
| 100 | > 90% |
Table 2: Comparative Potency of this compound and other Steroids on Zebrafish Oocyte Maturation (In Vitro)
| Compound | Concentration for significant GVBD | Concentration for maximal GVBD |
| This compound | 5 nM | 100 nM |
| DHP (17α,20β-dihydroxy-4-pregnen-3-one) | 1 nM | 5 nM |
| Org OD 13-0 | 10 nM | 100 nM |
| R5020 (nPR agonist) | No significant effect | No significant effect |
| Testosterone | No significant effect | No significant effect |
Experimental Protocols
Protocol 1: In Vitro Maturation (IVM) of Zebrafish Oocytes with this compound
This protocol is adapted from established methods for zebrafish oocyte in vitro maturation.
Materials:
-
This compound (10-ethenyl-19-norprogesterone)
-
Leibovitz's L-15 medium
-
Bovine Serum Albumin (BSA)
-
17α,20β-dihydroxy-4-pregnen-3-one (DHP) as a positive control
-
Ethanol (for dissolving steroids)
-
Gravid female zebrafish
-
Petri dishes
-
Dissecting microscope
-
Forceps
-
24-well plates
-
Incubator at 28.5°C
Procedure:
-
Preparation of Maturation Medium:
-
Prepare a 90% solution of Leibovitz's L-15 medium in sterile water.
-
Adjust the pH of the medium to 9.0 using NaOH.
-
Supplement the medium with 0.5 mg/mL BSA.
-
Prepare stock solutions of this compound and DHP in ethanol. The final concentration of ethanol in the culture medium should not exceed 0.1%.
-
-
Oocyte Collection:
-
Humanely euthanize gravid female zebrafish.
-
Dissect out the ovaries and place them in the prepared maturation medium.
-
Under a dissecting microscope, gently tease apart the ovarian follicles to release individual oocytes.
-
Select fully-grown, immature (Stage IV) oocytes, which are characterized by their large size and opaque appearance.
-
-
In Vitro Maturation Assay:
-
Distribute approximately 20-30 oocytes into each well of a 24-well plate containing 1 mL of maturation medium.
-
Add this compound to the wells at the desired final concentrations (e.g., 1, 5, 10, 100 nM).
-
Include a positive control group treated with an effective concentration of DHP (e.g., 5 nM) and a negative control group with the vehicle (e.g., 0.1% ethanol).
-
Incubate the plates at 28.5°C for 4-6 hours.
-
-
Assessment of Oocyte Maturation:
-
Oocyte maturation is morphologically identified by the clearing of the cytoplasm as the oocytes become translucent. This event corresponds to Germinal Vesicle Breakdown (GVBD).
-
Under a dissecting microscope, count the number of oocytes that have undergone GVBD in each well.
-
Calculate the percentage of GVBD for each treatment group.
-
All experiments should be repeated at least three times.
-
Visualizations
Caption: Workflow for studying oocyte maturation with this compound.
Caption: Signaling cascade initiated by this compound in oocytes.
References
- 1. Functional Manipulation of Maternal Gene Products Using In Vitro Oocyte Maturation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Oocyte Culture-Based Manipulation of Zebrafish Maternal Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rep.bioscientifica.com [rep.bioscientifica.com]
- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Western Blot Analysis of p-Akt (Ser473) Following Org OD 02-0 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org OD 02-0 is a synthetic, potent, and specific agonist for the membrane progesterone receptor α (mPRα), also known as PAQR7.[1][2] Emerging research has demonstrated that this compound can activate downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, in various cell types.[1][3][4] The PI3K/Akt signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. A key event in the activation of this pathway is the phosphorylation of Akt at Serine 473 (Ser473), which is mediated by the mTORC2 complex.
Western blotting is a fundamental and widely used technique to detect and quantify the phosphorylation status of Akt, thereby providing a direct measure of the activation of the PI3K/Akt pathway. This document provides detailed application notes and a comprehensive protocol for performing Western blot analysis to assess the levels of phosphorylated Akt (p-Akt) at Ser473 in response to treatment with this compound.
Data Presentation
The following table summarizes the quantitative effects of this compound on Akt phosphorylation as determined by Western blot analysis in various studies. Densitometric analysis of p-Akt bands is typically normalized to the total Akt protein levels to account for any variations in protein loading.
| Cell Line/Tissue | This compound Concentration | Duration of Treatment | Observed Effect on p-Akt (Ser473) Levels | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 20 nM | 15 minutes | Significant Increase | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 nM | 15 minutes | Significant Increase | |
| SH-SY5Y (Human Neuroblastoma Cells) | 100 nM | 10 minutes | Significant Increase | |
| MDA-MB-468 (Human Breast Cancer Cells) | 10 nM | Not Specified | Increase |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by this compound and the general workflow for the Western blot analysis of p-Akt.
Caption: PI3K/Akt signaling pathway activated by this compound.
Caption: Experimental workflow for Western blot analysis of p-Akt.
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of p-Akt (Ser473) following treatment with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HUVECs, SH-SY5Y) and complete growth medium.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA (Bicinchoninic acid) protein assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer (Tris-Glycine-SDS).
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris-Glycine-Methanol).
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody.
-
Rabbit or mouse anti-total Akt antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for a suitable period (e.g., 2-4 hours) before treatment to reduce basal Akt phosphorylation.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 nM - 100 nM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
-
Sample Preparation for SDS-PAGE:
-
To 3 parts of the protein lysate, add 1 part of 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Include a pre-stained molecular weight marker in one lane.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped of the p-Akt antibodies and reprobed for total Akt.
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly and re-block before incubating with the primary antibody against total Akt.
-
Repeat the secondary antibody and detection steps.
-
-
Densitometry:
-
Quantify the band intensities for both p-Akt and total Akt using image analysis software (e.g., ImageJ).
-
Calculate the ratio of p-Akt to total Akt for each sample to determine the relative level of Akt phosphorylation.
-
-
Troubleshooting
-
No or Weak Signal:
-
Confirm the activity of the primary and secondary antibodies.
-
Ensure sufficient protein loading.
-
Optimize the transfer efficiency.
-
Check the ECL substrate for activity.
-
-
High Background:
-
Increase the duration or number of washing steps.
-
Optimize the blocking conditions (time, blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing steps.
-
Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.
-
These application notes and protocols provide a comprehensive guide for the successful Western blot analysis of p-Akt following treatment with this compound, enabling researchers to effectively investigate its impact on the PI3K/Akt signaling pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The Role of mPRδ and mPRε in Human Glioblastoma Cells: Expression, Hormonal Regulation, and Possible Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
Application Notes and Protocols for Org OD 02-0: Long-Term Stability in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a potent and specific agonist for the membrane progesterone receptor α (mPRα) with an IC50 of 33.9 nM[1][2]. It is a valuable tool for investigating non-genomic progesterone signaling pathways. Understanding the stability of this compound in culture media is critical for ensuring accurate and reproducible experimental results, particularly in long-term cell culture studies. These application notes provide a summary of the known characteristics of this compound, protocols to assess its stability, and a framework for data interpretation.
Mechanism of Action
This compound selectively binds to and activates mPRα, initiating rapid, non-genomic signaling cascades. This is distinct from the classical nuclear progesterone receptors (nPRs) that mediate slower, genomic effects. The activation of mPRα by this compound has been shown to trigger several downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways[1][3]. These pathways are involved in a wide range of cellular processes, including cell proliferation, migration, and survival[4].
Signaling Pathway Activated by this compound
Caption: this compound signaling pathway via mPRα.
Quantitative Data Summary
While specific long-term stability data for this compound in various culture media is not extensively published, the following table provides a template for researchers to generate and record their own stability data. It is recommended to perform a stability study under the specific conditions of your experiment.
Table 1: Stability of this compound in Culture Medium
| Time Point | Temperature (°C) | Concentration in Medium (Initial: X µM) | Percent Remaining | Observations |
| 0 hr | 37 | X µM | 100% | No precipitation |
| 2 hr | 37 | |||
| 6 hr | 37 | |||
| 12 hr | 37 | |||
| 24 hr | 37 | |||
| 48 hr | 37 | |||
| 72 hr | 37 |
Stock Solution Stability: For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Workflow for Assessing Long-Term Stability in Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium at 37°C.
Caption: Workflow for stability assessment.
Detailed Methodology for Stability Assessment:
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in the desired cell culture medium (e.g., DMEM with 10% FBS) to the final working concentration to be used in experiments.
-
Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation:
-
Place the culture medium containing this compound in a sterile, capped tube or flask.
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO2) to mimic the experimental environment.
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), collect an aliquot of the medium. The volume will depend on the analytical method used for quantification.
-
The 0-hour time point serves as the initial concentration reference.
-
-
Sample Storage:
-
Immediately after collection, store the aliquots at -80°C to halt any further degradation until all samples can be analyzed together.
-
-
Quantification of this compound:
-
Use a validated stability-indicating analytical method to determine the concentration of this compound in each sample. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are recommended for their sensitivity and specificity. These methods can also be used to identify potential degradation products.
-
HPLC Method Development (General Steps):
-
Column: A C18 reverse-phase column is often suitable for small molecules like this compound.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) is typically used.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Standard Curve: Prepare a standard curve using known concentrations of this compound to accurately quantify the concentrations in the experimental samples.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Determine the half-life (t½) of the compound in the culture medium under the tested conditions.
-
Considerations and Best Practices:
-
Media Components: Be aware that components in the culture medium, such as serum proteins, can potentially bind to small molecules and affect their stability and bioavailability. It is advisable to test stability in both serum-free and serum-containing media if both are used in experiments.
-
Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plasticware, leading to an apparent decrease in concentration. To account for this, include appropriate controls, such as analyzing the concentration in the presence and absence of cell culture plasticware.
-
Light Sensitivity: While not specifically reported for this compound, some steroid-like compounds can be light-sensitive. It is good practice to protect solutions from direct light during preparation and incubation.
-
Validation: Ensure the analytical method used for quantification is validated for accuracy, precision, linearity, and specificity.
By following these protocols and considerations, researchers can confidently assess the stability of this compound in their specific experimental systems, leading to more reliable and reproducible results.
References
Application Note: Analysis of Org OD 02-0 Mediated Anti-Apoptotic Effects by Flow Cytometry
Abstract
Org OD 02-0 is a selective agonist for membrane progesterone receptors (mPRs), particularly mPRα.[1][2] It has been demonstrated to exert protective effects against apoptosis in various cell types, including granulosa and breast cancer cells.[1][3][4] Notably, the anti-apoptotic mechanism of this compound appears to be independent of caspase-3 activity. Instead, it involves the activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, leading to the stabilization of the mitochondrial membrane potential. This application note provides detailed protocols for analyzing the anti-apoptotic effects of this compound using flow cytometry, focusing on the Annexin V/Propidium Iodide (PI) assay and the assessment of mitochondrial membrane potential.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key hallmark of early apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. When used in conjunction with a viability dye such as Propidium Iodide (PI), which can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells), flow cytometry can distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.
This compound is a valuable research tool for investigating non-classical steroid signaling pathways. Its anti-apoptotic effects are initiated at the cell surface through mPRs, leading to the activation of intracellular signaling pathways that promote cell survival. This is in contrast to the classical genomic mechanisms of nuclear steroid receptors. Understanding the mechanism by which this compound prevents apoptosis is crucial for elucidating the role of mPRs in cell fate decisions and for the potential development of novel therapeutics. This application note provides researchers with the necessary protocols to quantify the anti-apoptotic effects of this compound and to dissect its mechanism of action using flow cytometry.
Data Presentation
The following table summarizes representative data on the dose-dependent effect of this compound on apoptosis in a suitable cell line (e.g., MDA-MB-468 human breast cancer cells) after 24 hours of treatment. Apoptosis was induced by serum starvation prior to treatment with this compound.
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 65.2 | 25.8 | 9.0 |
| 1 | 70.1 | 22.3 | 7.6 |
| 10 | 82.5 | 12.1 | 5.4 |
| 100 | 88.7 | 7.5 | 3.8 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol describes the induction of apoptosis and subsequent staining with Annexin V and PI for flow cytometric analysis.
Materials:
-
MDA-MB-468 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed MDA-MB-468 cells in 6-well plates at a density of 2 x 10^5 cells/well in complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Apoptosis: After 24 hours, aspirate the complete medium and wash the cells once with PBS. Add serum-free medium to each well to induce apoptosis and incubate for 4-6 hours.
-
Treatment with this compound: Prepare working solutions of this compound in serum-free medium at the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. Add the treatment solutions to the corresponding wells and incubate for 24 hours.
-
Cell Harvesting: Carefully collect the cell culture supernatant (containing detached apoptotic cells) into a labeled flow cytometry tube. Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution or by gentle scraping. Combine the detached cells with the supernatant from the same well.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the lipophilic cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
MDA-MB-468 cells (or other suitable cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
JC-1 dye (stock solution in DMSO)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for mitochondrial membrane depolarization
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1 to seed, induce apoptosis, and treat the cells with this compound.
-
Positive Control: In a separate well, treat cells with CCCP (e.g., 50 µM) for 10-15 minutes prior to staining to induce mitochondrial membrane depolarization.
-
Cell Harvesting: Harvest the cells as described in step 4 of Protocol 1.
-
Cell Washing: Wash the cells once with PBS.
-
JC-1 Staining:
-
Resuspend the cell pellet in 500 µL of pre-warmed complete culture medium.
-
Add JC-1 to a final concentration of 2 µM.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cells twice with PBS.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples immediately by flow cytometry.
-
Detect the green fluorescence of JC-1 monomers in the FITC channel (e.g., 525/50 nm) and the red fluorescence of JC-1 aggregates in the PE channel (e.g., 585/42 nm).
-
Analyze the data by observing the shift from red to green fluorescence as an indicator of mitochondrial membrane depolarization. A higher red/green fluorescence ratio indicates a higher ΔΨm.
-
Mandatory Visualization
Caption: Experimental workflow for analyzing the anti-apoptotic effects of this compound.
Caption: Proposed signaling pathway of this compound's anti-apoptotic action.
References
Troubleshooting & Optimization
Org OD 02-0 Technical Support Center: Troubleshooting Solubility Issues
This technical support guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with Org OD 02-0.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] Ethanol can also be used, but the solubility is significantly lower.[1]
Q2: What is the maximum solubility of this compound in common solvents?
A2: The solubility of this compound can vary. Reported solubility values are provided in the table below. Please note that these values may be achieved with the aid of warming and sonication.
Q3: I am having trouble dissolving this compound even in DMSO. What could be the issue?
A3: Difficulty in dissolving this compound in DMSO can arise from several factors. One common issue is the hygroscopic nature of DMSO; absorbed water can significantly decrease the solubility of the compound. It is highly recommended to use freshly opened, anhydrous grade DMSO for the preparation of your stock solutions. Additionally, ensuring the compound is at room temperature before adding the solvent and utilizing warming and ultrasonication can aid dissolution.
Q4: What is the mechanism of action for this compound?
A4: this compound is a specific agonist for the membrane progesterone receptor α (mPRα) with an IC50 of 33.9 nM. Its binding to mPRα initiates downstream signaling cascades, primarily through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Studies have also shown its involvement in activating the PI3K/Akt signaling pathway.
Troubleshooting Guide
Issue: Precipitate formation in stock solution upon storage
-
Possible Cause 1: Solvent Quality. The use of DMSO that has absorbed moisture can lead to decreased solubility and precipitation over time.
-
Solution: Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO to prepare solutions.
-
-
Possible Cause 2: Storage Temperature. Storing the solution at an inappropriate temperature can cause the compound to fall out of solution.
-
Solution: For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Possible Cause 3: Supersaturation. The initial stock solution may have been prepared at a concentration too close to its maximum solubility, leading to instability.
-
Solution: Prepare the stock solution at a slightly lower concentration than the maximum reported solubility.
-
Issue: Compound fails to dissolve completely
-
Possible Cause 1: Insufficient energy input. this compound requires energy to dissolve efficiently.
-
Solution: Gentle warming (e.g., in a 37°C water bath) and sonication are recommended to facilitate dissolution.
-
-
Possible Cause 2: Incorrect solvent volume. An insufficient volume of solvent will prevent the compound from dissolving completely.
-
Solution: Double-check calculations to ensure the correct amount of solvent is used for the desired concentration.
-
Data Presentation
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 24 | 73.51 | Requires ultrasonication and warming. Use of newly opened DMSO is recommended. |
| Ethanol | 3.3 | 10.11 | Requires ultrasonication and warming. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of this compound powder and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 326.47 g/mol ), you would need 0.3063 mL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound.
-
Warming: Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via mPRα activation.
Experimental Workflow for Dissolving this compound
Caption: Recommended workflow for dissolving this compound.
General Troubleshooting Logic for Poorly Soluble Compounds
Caption: General troubleshooting strategies for poor solubility.
References
Addressing lot-to-lot variability of Org OD 02-0 in experiments
Welcome to the technical support center for Org OD 02-0. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistency and reliability of your experimental results. A common challenge in experimental biology is the lot-to-lot variability of reagents, which can significantly impact data reproducibility. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help you navigate and mitigate the effects of lot-to-lot variability when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 10-Ethenyl-19-norprogesterone, is a highly specific agonist for the membrane progesterone receptor α (mPRα) with an IC50 of 33.9 nM.[1][2][3] Unlike nuclear progesterone receptors, mPRα is a membrane-bound receptor that mediates rapid, non-genomic signaling events. Upon binding to mPRα, this compound has been shown to activate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.[1][] This activation can influence a variety of cellular processes such as cell survival, apoptosis, and proliferation.
Q2: We are observing a weaker than expected downstream effect (e.g., decreased phosphorylation of Akt) with a new lot of this compound compared to the previous lot. How can we troubleshoot this?
A reduction in the expected biological activity of a new lot of this compound could be due to variations in purity, concentration, or stability. Here’s a step-by-step troubleshooting guide:
-
Verify Stock Solution Concentration and Integrity:
-
Prepare fresh stock solutions from both the new and old lots of this compound.
-
If possible, verify the concentration and purity of the new lot using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Ensure proper storage conditions have been maintained for both lots (-20°C or -80°C for stock solutions) to prevent degradation.
-
-
Perform a Dose-Response Curve Comparison:
-
Conduct a parallel dose-response experiment using both the old and new lots. This will help determine if the potency of the new lot has shifted.
-
Measure a key downstream marker, such as the phosphorylation of Akt or ERK, across a range of concentrations.
-
-
Standardize Cell-Based Assays:
-
Ensure that cell passage number, confluency, and serum starvation conditions are consistent between experiments.
-
Use a positive control (e.g., a known activator of the PI3K/Akt pathway) to confirm that the cellular response is intact.
-
Q3: Our new lot of this compound is showing off-target effects not seen with the previous lot. What could be the cause and how do we address it?
Off-target effects could arise from impurities or byproducts from the synthesis of this compound that may vary between lots.
-
Assess Purity: If not already done, assess the purity of the new lot using analytical chemistry techniques.
-
Use a More Specific Antagonist: To confirm that the observed effects are mediated by mPRα, use a specific mPRα antagonist in conjunction with this compound. If the off-target effects persist in the presence of the antagonist, they are likely independent of mPRα activation.
-
Contact the Supplier: Reach out to the supplier to inquire about any known changes in the manufacturing process and to report the observed discrepancies. They may be able to provide a certificate of analysis for the specific lot.
Troubleshooting Guides
Guide 1: Establishing a New Lot of this compound in a Cell-Based Assay
This guide outlines a protocol for validating a new lot of this compound to ensure consistency with previous experiments.
Objective: To compare the biological activity of a new lot of this compound with a previously validated lot.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of both the old and new lots of this compound in an appropriate solvent (e.g., DMSO) at the same concentration.
-
Prepare serial dilutions of each lot to be tested in the dose-response experiment.
-
-
Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Serum starve the cells for a period appropriate for your cell type to reduce basal signaling.
-
Treat cells with a range of concentrations of both the old and new lots of this compound for the desired time. Include a vehicle control (DMSO).
-
-
Endpoint Analysis (Example: Western Blot for p-Akt):
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify band intensities and normalize the p-Akt signal to total Akt.
-
Data Presentation:
Table 1: Comparison of EC50 Values for Akt Phosphorylation
| Lot Number | EC50 (nM) for Akt Phosphorylation | Fold Change vs. Old Lot |
| Old Lot (e.g., 12345) | 50 | 1.0 |
| New Lot (e.g., 67890) | 75 | 1.5 |
Interpretation: A significant shift in the EC50 value may require an adjustment in the working concentration of the new lot to achieve the same biological effect.
Experimental Workflow for New Lot Validation
References
Technical Support Center: Optimizing Organoid Response to Org OD 02-0
Welcome to the technical support center for the use of Org OD 02-0 in organoid-based research. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for maximal response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 10-Ethenyl-19-norprogesterone, is a potent and selective agonist for the membrane progesterone receptor α (mPRα), with a reported IC50 of 33.9 nM.[1] Unlike nuclear progesterone receptors that regulate gene transcription over longer periods, mPRα is a cell surface receptor that initiates rapid, non-genomic signaling cascades upon activation.[2] A primary downstream effect of this compound binding to mPRα is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]
Q2: In which types of organoid models has this compound been used?
Currently, detailed protocols for the application of this compound in complex 3D organoid systems are emerging. However, its effects have been characterized in related primary cell culture models, which can serve as a basis for organoid studies. For instance, this compound has been used to study the decidualization of human endometrial stromal cells, a process that is being modeled with endometrial organoids.[3][4] It has also been utilized in studies with breast cancer and neuronal cell lines to investigate progestin signaling and neuroprotective effects, respectively, suggesting its potential applicability in corresponding organoid models.
Q3: What is the recommended range of incubation times when treating organoids with this compound?
The optimal incubation time for this compound will depend on the specific organoid type, its developmental stage, and the biological question being addressed. For rapid signaling events like MAPK pathway activation, short incubation times ranging from 5 minutes to 2 hours have been shown to be effective in 2D cell culture models. For longer-term functional assays, such as the induction of decidualization in endometrial stromal cells, an incubation period of 48 hours has been reported. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific organoid model and desired endpoint.
Q4: How can I assess the response of my organoids to this compound treatment?
The method of assessing the response will vary based on the experimental goals. Here are some common approaches:
-
Phospho-protein analysis: To confirm the activation of downstream signaling pathways, Western blotting or immunofluorescence can be used to detect the phosphorylation of key proteins such as ERK, p38, and Akt.
-
Gene expression analysis: Quantitative RT-PCR (qRT-PCR) can be employed to measure changes in the expression of target genes known to be regulated by progesterone signaling in your tissue of interest. For example, in endometrial cells, the expression of decidualization markers like IGFBP1 and PRL can be assessed.
-
Functional assays: Depending on the organoid model, specific functional assays can be performed. For instance, in endometrial organoids, changes in morphology and secretion of specific factors related to decidualization can be monitored. In cancer organoids, cell viability and proliferation assays can be used to assess the compound's effect on tumor growth.
-
Morphological analysis: Brightfield or confocal microscopy can be used to observe any morphological changes in the organoids following treatment, such as changes in size, budding, or lumen formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable response to this compound treatment. | 1. Low or absent mPRα expression: The organoid model may not express sufficient levels of the target receptor, mPRα. 2. Suboptimal compound concentration or incubation time: The concentration of this compound or the duration of treatment may not be adequate to elicit a response. 3. Incorrect experimental endpoint: The chosen readout may not be sensitive to the effects of this compound in the specific organoid model. 4. Compound degradation: Improper storage or handling of the this compound stock solution can lead to loss of activity. | 1. Confirm mPRα expression: Use qRT-PCR or immunohistochemistry to verify the expression of PAQR7 (the gene encoding mPRα) in your organoids. 2. Perform dose-response and time-course experiments: Test a range of this compound concentrations (e.g., 1 nM to 1 µM) and incubation times (e.g., 15 minutes to 72 hours) to identify the optimal conditions. 3. Select appropriate readouts: Based on literature for your tissue of interest, choose endpoints known to be affected by progesterone signaling. Consider both rapid signaling events and longer-term functional changes. 4. Proper compound handling: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months. |
| High variability between replicate organoid experiments. | 1. Heterogeneity in organoid size and development: Organoids within the same culture can vary in size and developmental stage, leading to inconsistent responses. 2. Inconsistent seeding density: Variations in the number of organoids seeded per well can contribute to variability. 3. Edge effects in culture plates: Organoids in the outer wells of a multi-well plate may experience different environmental conditions. | 1. Size-select organoids: Before treatment, manually select organoids of a similar size for your experiment. 2. Standardize seeding: Develop a consistent protocol for passaging and seeding organoids to ensure a uniform number in each well. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental conditions, or fill them with a buffer solution to maintain a more uniform environment. |
| Unexpected or off-target effects observed. | 1. Activation of other signaling pathways: While this compound is selective for mPRα, at high concentrations, it may have off-target effects. 2. Interaction with other components in the culture medium: Growth factors or other supplements in the organoid medium could interact with the signaling pathways activated by this compound. | 1. Use the lowest effective concentration: Determine the lowest concentration of this compound that produces the desired response to minimize the risk of off-target effects. 2. Consider media composition: Be aware of the signaling pathways activated by the components of your basal medium and how they might intersect with the mPRα pathway. It may be necessary to use a more defined medium for specific experiments. |
Experimental Protocols
Protocol: Induction of Decidualization Markers in Endometrial Organoids with this compound
This protocol is adapted from studies on human endometrial stromal cells and can be used as a starting point for endometrial organoids.
-
Organoid Culture: Culture human endometrial organoids in your standard growth medium until they reach a mature state.
-
Hormone Priming (Optional but Recommended): To mimic the physiological hormonal cycle, prime the organoids with 10 nM Estradiol (E2) for 48-72 hours.
-
Treatment Preparation: Prepare a treatment medium containing your standard basal medium supplemented with 10 nM E2, 0.5 mM cAMP, and the desired concentration of this compound (e.g., 50 nM or 100 nM). Also, prepare a vehicle control medium containing E2, cAMP, and the same concentration of the solvent used for this compound (e.g., DMSO).
-
Incubation: Replace the medium in your organoid cultures with the treatment or vehicle control medium.
-
Incubation Period: Incubate the organoids for 48 hours at 37°C and 5% CO2.
-
Harvesting and Analysis: After the incubation period, harvest the organoids for downstream analysis.
-
For qRT-PCR: Extract total RNA and perform reverse transcription followed by quantitative PCR to analyze the expression of decidualization marker genes such as IGFBP1, PRL, HAND2, and FOXO1.
-
For Protein Analysis: Lyse the organoids to extract total protein for Western blot analysis of decidualization-associated proteins.
-
For Morphological Analysis: Fix and embed the organoids for histological analysis or perform whole-mount immunofluorescence staining.
-
Data Presentation
Table 1: Summary of Reported Effective Concentrations of this compound
| Application | Cell/Tissue Model | Concentration | Incubation Time | Observed Effect | Reference |
| Decidualization Marker Upregulation | Human Endometrial Stromal Cells | 50 nM, 100 nM | 48 hours | Increased expression of IGFBP1, PRL, and HAND2 | |
| MAPK/Akt Pathway Activation | nPR-negative Breast Epithelial Cells | 100 nM | 5 - 120 minutes | Increased phosphorylation of ERK, JNK, p38, and Akt | |
| Increased Nitric Oxide Production | Human Umbilical Vein Endothelial Cells | 20 nM | 30 - 60 minutes | Increased eNOS phosphorylation and NO production | |
| Inhibition of Apoptosis | Granulosa and Breast Cancer Cells | Not specified | Not specified | Mimicked protective effects of progestins on serum starvation-induced cell death |
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to mPRα.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time of this compound.
References
Technical Support Center: A Guide to Using Org OD 02-0 with a DMSO Vehicle
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving Org OD 02-0 and its common vehicle, Dimethyl Sulfoxide (DMSO). Our goal is to help you navigate the potential challenges of using a biologically active solvent and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific agonist for the membrane progesterone receptor α (mPRα), with an IC50 of 33.9 nM.[1][2] It is known to activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[3][4][5]
Q2: Why is DMSO used as a vehicle for this compound?
Like many small molecule compounds, this compound has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving this compound at high concentrations, facilitating its delivery to cells in culture.
Q3: Is DMSO an inert vehicle? What are its potential effects on my cells?
No, DMSO is not biologically inert. Even at low concentrations, it can have significant effects on cellular processes. These effects can include:
-
Alterations in Gene Expression: Studies have shown that DMSO can alter the expression of thousands of genes.
-
Impact on Cell Proliferation and Differentiation: DMSO can influence cell growth rates and induce differentiation in certain cell types.
-
Modulation of Signaling Pathways: Critically, DMSO can affect the very same signaling pathways that this compound targets, including the MAPK and PI3K/Akt pathways. This can lead to confounding results if not properly controlled.
-
Cytotoxicity: At higher concentrations, typically above 0.5%, DMSO can be toxic to cells, leading to decreased viability and cell death. The exact toxic concentration is highly dependent on the cell line and the duration of exposure.
Q4: What is the maximum recommended concentration of DMSO for in vitro experiments?
A general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v), with ≤0.1% being ideal for most cell lines to minimize off-target effects. However, the sensitivity to DMSO varies significantly between cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line before beginning your experiments with this compound.
Q5: How do I properly control for the effects of DMSO in my experiments?
The most critical control is the vehicle control . This is a parallel culture of cells treated with the exact same concentration of DMSO as your experimental group, but without this compound. This allows you to differentiate the effects of this compound from those of the solvent. Your experimental setup should always include:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium with the same final concentration of DMSO as the highest concentration used in your treatment groups.
-
Experimental Group(s): Cells in culture medium with this compound dissolved in DMSO.
Troubleshooting Guide
Problem 1: I'm observing a significant biological effect in my vehicle control group compared to my untreated control.
-
Possible Cause: The concentration of DMSO is too high for your specific cell line and is causing a biological response.
-
Solution:
-
Lower the DMSO Concentration: Prepare a more concentrated stock of this compound in 100% DMSO. This will allow you to add a smaller volume to your culture medium to achieve the desired final concentration of this compound, thereby lowering the final DMSO concentration.
-
Perform a DMSO Dose-Response Curve: As mentioned in the FAQs, it is essential to determine the highest concentration of DMSO that does not elicit a significant effect on the endpoint you are measuring in your specific cell line.
-
Problem 2: The effect of this compound is less potent than expected or highly variable between experiments.
-
Possible Cause A: The biological activity of DMSO is masking or counteracting the effect of this compound. For instance, if this compound is expected to increase phosphorylation of a particular protein, and DMSO decreases it, the net effect could be diminished.
-
Solution A:
-
Thoroughly Characterize Vehicle Effects: Before interpreting the effects of this compound, ensure you have a clear understanding of what DMSO alone does in your system by comparing the vehicle control to the untreated control.
-
Lower DMSO Concentration: Reducing the final DMSO concentration to the lowest possible level that maintains this compound solubility can help minimize its confounding effects.
-
-
Possible Cause B: Inconsistent final DMSO concentrations between wells or experiments.
-
Solution B:
-
Standardize Your Dilution Protocol: Prepare a master mix of your highest concentration of this compound in culture medium. Then, perform serial dilutions from this master mix. This ensures that the final DMSO concentration is the same across all your experimental groups. Your vehicle control should be prepared with the same final DMSO concentration.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound and DMSO for each experiment to avoid issues with compound degradation or solvent evaporation.
-
Problem 3: I'm seeing a high level of cell death in both my experimental and vehicle control groups.
-
Possible Cause: The final DMSO concentration is cytotoxic to your cells.
-
Solution:
-
Determine the Cytotoxic Threshold: Conduct a cell viability assay (e.g., MTT, Trypan Blue exclusion) with a range of DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%) to identify the concentration at which viability drops significantly for your cell line and experimental duration.
-
Adjust Your Stock Concentration: Based on the cytotoxic threshold, adjust the concentration of your this compound stock solution in 100% DMSO to ensure the final concentration in your assay remains well below the toxic level.
-
Data Presentation: DMSO Cytotoxicity
The following tables summarize the cytotoxic effects of DMSO on various cancer cell lines at different concentrations and exposure times. A significant cytotoxic effect is generally considered to be a reduction in cell viability of 30% or more.
Table 1: Cytotoxic Effects of DMSO on Various Cancer Cell Lines
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 (Liver) | >2.5% | >2.5% | >0.625% |
| Huh7 (Liver) | >5% | >2.5% | >2.5% |
| HT29 (Colon) | >1.25% | >0.625% | >0.625% |
| SW480 (Colon) | >5% | >2.5% | >2.5% |
| MCF-7 (Breast) | >1.25% | >0.3125% | >0.3125% |
| MDA-MB-231 (Breast) | >5% | >2.5% | >2.5% |
| Molt-4 (Leukemia) | ≥2% | ≥2% | ≥2% |
| Jurkat (Leukemia) | ≥2% | ≥2% | ≥2% |
| U937 (Leukemia) | ≥2% | ≥2% | ≥2% |
| THP1 (Leukemia) | ≥2% | ≥2% | ≥2% |
Data compiled from multiple sources. The exact cytotoxic concentrations can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of your cell culture medium containing various final concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%, 5%). Include a medium-only control.
-
Treatment: Remove the existing medium from the cells and replace it with the prepared DMSO-containing or control media.
-
Incubation: Incubate the plate for your intended experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT assay, according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
Protocol 2: General Protocol for Treating Cells with this compound
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% sterile DMSO (e.g., 10 mM). Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Plate cells in the appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Experimental Groups: Set up the following experimental groups in triplicate:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium with the same final concentration of DMSO that will be used for the highest concentration of this compound.
-
This compound Treatment: Cells in culture medium with the desired final concentrations of this compound.
-
-
Treatment Application:
-
For the Vehicle Control , add the appropriate volume of 100% DMSO to the culture medium to achieve the final desired concentration (e.g., for a 0.1% final concentration, add 1 µL of DMSO to 1 mL of medium).
-
For the This compound Treatment , add the appropriate volume of the this compound stock solution to the culture medium to achieve the final desired concentrations of both this compound and DMSO. To maintain a consistent DMSO concentration across different this compound concentrations, it is best to first dilute the stock into a series of intermediate concentrations in DMSO, and then add the same small volume of each of these to the culture medium.
-
-
Incubation: Incubate the cells for the desired duration of the experiment.
-
Downstream Analysis: Proceed with your intended downstream analysis (e.g., Western blot, qPCR, cell imaging).
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound via mPRα.
Experimental Workflow
Caption: Recommended experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of mPRα (PAQR7) in progesterone-induced Ca2+ decrease in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Navigating the Nuances of Org OD 02-0: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the mPRα agonist Org OD 02-0, interpreting study data can present challenges due to conflicting findings in the scientific literature. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, ensuring greater clarity and reproducibility of results.
Frequently Asked Questions (FAQs)
Q1: Is this compound exclusively an mPRα agonist?
While this compound is widely characterized as a potent and specific agonist for the membrane progesterone receptor α (mPRα) with significantly lower affinity for the nuclear progesterone receptor (nPR), some studies suggest potential off-target effects, particularly in certain model systems.[1][2][3] A notable example is observed in zebrafish, where this compound has been shown to induce both oocyte maturation, a process mediated by mPR, and ovulation, which is traditionally associated with nPR activation.[4][5] This suggests that in this specific biological context, this compound may be acting on both receptor types.
Troubleshooting Tip: If your results suggest unexpected nPR-mediated effects, consider the following:
-
Cell/Tissue Type: The relative expression levels of mPRα and nPR can vary significantly between cell lines and tissues. Characterize the expression of both receptors in your experimental model using techniques like qPCR or Western blotting.
-
Concentration: Although this compound has a higher affinity for mPRα, high concentrations may lead to off-target binding to nPR. Perform dose-response experiments to determine the optimal concentration that elicits mPRα-specific effects.
-
Use of Antagonists: To dissect the involvement of each receptor, use specific nPR antagonists, such as RU486, in conjunction with this compound.
Q2: Why do I observe proliferative effects of this compound in my cancer cell line, while other studies report anti-apoptotic effects?
The cellular context, particularly the cancer type, appears to be a critical determinant of the ultimate biological effect of this compound. In human glioblastoma cell lines like U87 and U251, treatment with this compound has been shown to promote cell proliferation, migration, and invasion. Conversely, in nuclear progesterone receptor-negative breast cancer cell lines such as SKBR3 and MDA-MB-468, this compound exhibits anti-apoptotic properties, protecting cells from serum starvation-induced cell death.
Troubleshooting Tip: If you are observing conflicting results regarding cell fate:
-
Cell Line Authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling.
-
Basal Signaling Activity: The baseline activity of signaling pathways like PI3K/Akt and MAPK/ERK can differ between cancer types and may dictate the cellular response to this compound. Profile the basal phosphorylation status of key proteins in these pathways in your cell line.
-
Experimental Conditions: Factors such as serum concentration in the culture medium can significantly influence cell sensitivity to pro- or anti-apoptotic stimuli. Carefully control and report all experimental conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the receptor binding affinity and cellular effects of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | IC50 (nM) | Reference |
| mPRα | This compound | 33.9 | |
| nPR | This compound | 60.1 | |
| nPR | Progesterone | 7.74 |
Table 2: Contrasting Cellular Effects of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Effect of this compound (100 nM) | Key Signaling Pathway Implicated | Reference |
| U87, U251 | Glioblastoma | Increased proliferation, migration, and invasion | p-Src, p-Akt | |
| SKBR3, MDA-MB-468 | Breast Cancer | Decreased serum starvation-induced apoptosis | p42/44 MAPK, Akt |
Experimental Protocols
To aid in the design and execution of experiments, detailed methodologies for key assays are provided below.
1. Western Blot Analysis of Protein Phosphorylation
This protocol is adapted from studies investigating the effect of this compound on Akt and ERK phosphorylation.
-
Cell Culture and Treatment: Plate cells (e.g., U87, MDA-MB-468) at a density of 1x10^6 cells per 60 mm dish. After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours. Treat cells with this compound (e.g., 100 nM) or vehicle control for the desired time (e.g., 10, 30, 60 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
2. Cell Migration Assay (Wound Healing)
This protocol is a generalized procedure based on methods used to assess glioblastoma cell migration.
-
Cell Seeding: Plate cells in a 6-well plate and grow to confluency.
-
Wound Creation: Create a "scratch" in the confluent monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing this compound (e.g., 100 nM) or vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound width.
3. Zebrafish Oocyte Maturation and Ovulation Assay
This protocol is based on the in vivo method described for assessing the effects of compounds on zebrafish oocyte development.
-
Animal Housing: House female zebrafish in a flow-through system at 28.5°C with a 14-hour light/10-hour dark cycle.
-
In Vivo Exposure: Place individual female fish in glass tanks containing 100 ml of water. Add this compound from a stock solution to achieve the desired final concentration (e.g., 1 µM).
-
Incubation: Incubate the fish at 28.5°C for 4-6 hours.
-
Ovary Isolation and Analysis: Euthanize the females and isolate the ovaries. Manually dissect the ovarian fragments and observe the oocytes under a stereomicroscope.
-
Oocyte Maturation: Mature oocytes will appear transparent due to germinal vesicle breakdown (GVBD).
-
Ovulation: Ovulated eggs will be released from the follicles.
-
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Conflicting Receptor Activation by this compound
Caption: Divergent receptor activation by this compound.
Diagram 2: Opposing Effects of this compound on Cancer Cell Fate
Caption: Context-dependent signaling of this compound in cancer.
Diagram 3: General Experimental Workflow for Investigating this compound Effects
Caption: Workflow for studying this compound effects.
References
- 1. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of progesterone receptor membrane component 1 and membrane progestin receptor alpha in regulation of zebrafish oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 5. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
Minimizing non-specific binding of Org OD 02-0 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of Org OD 02-0 in various assays. Our goal is to provide practical solutions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 10-Ethenyl-19-norprogesterone, is a highly selective agonist for the membrane progesterone receptor α (mPRα) with an IC50 of 33.9 nM.[1][2][3] It is not an oligonucleotide. Its primary mechanism of action involves binding to and activating mPRα, which in turn can trigger downstream signaling pathways, such as the MAPK/ERK pathway.[1][4] This activation can lead to various cellular responses, including the inhibition of prolactin secretion and modulation of cell survival.
Q2: I am observing high background signal in my assay when using this compound. What are the potential causes?
High background signal, often a result of non-specific binding, can arise from several factors:
-
Suboptimal Blocking: Inadequate blocking of non-specific binding sites on the assay plate or membrane.
-
Inappropriate Reagent Concentrations: Using too high a concentration of this compound or detection reagents.
-
Insufficient Washing: Incomplete removal of unbound this compound or detection reagents.
-
Hydrophobic Interactions: The steroidal structure of this compound may lead to non-specific binding to plasticware or other hydrophobic surfaces.
-
Cellular Health (for cell-based assays): Unhealthy or dying cells can exhibit increased non-specific uptake of compounds.
Q3: How can I differentiate between specific and non-specific binding of this compound in a binding assay?
To determine the specific binding of this compound, you should perform a competition binding experiment. This involves measuring the binding of a labeled form of this compound (or a known mPRα ligand) in the presence and absence of a large excess of unlabeled this compound.
-
Total Binding: Binding of the labeled ligand in the absence of a competitor.
-
Non-Specific Binding: Binding of the labeled ligand in the presence of a high concentration of unlabeled this compound.
-
Specific Binding: The difference between total binding and non-specific binding.
A successful experiment will show a significant reduction in signal in the presence of the unlabeled competitor, indicating that the binding is specific to the target receptor.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Receptor Binding Assays
Symptoms:
-
High signal in wells containing a large excess of unlabeled competitor.
-
Low signal-to-noise ratio.
-
Inability to achieve saturation in binding curves.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk). Optimize the blocking incubation time and temperature. Consider using commercially available blocking buffers. |
| Hydrophobic Interactions with Assay Plate | Add a non-ionic detergent, such as Tween-20 (0.05% v/v), to the blocking and wash buffers. Consider using low-binding microplates. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer and the duration of each wash. Ensure vigorous but careful aspiration of wash buffer between steps to avoid drying the wells. |
| High Concentration of Labeled Ligand | Titrate the labeled ligand to determine the optimal concentration that provides a good signal window with minimal non-specific binding. |
Issue 2: High Background in Cell-Based Functional Assays (e.g., MAPK Activation)
Symptoms:
-
High basal signaling in control (vehicle-treated) cells.
-
Inconsistent or non-reproducible responses to this compound.
-
Cell toxicity observed at higher concentrations.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Cell Density | Optimize cell seeding density to ensure a healthy and responsive monolayer. Over-confluent or under-confluent cells can lead to aberrant signaling. |
| Serum Components in Assay Medium | Serum contains various factors that can interfere with the assay. Starve cells in serum-free or low-serum medium for a defined period before treating with this compound. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques to avoid contamination that can lead to high background. |
| Prolonged Incubation Times | Optimize the incubation time with this compound. Long incubation times can sometimes lead to off-target effects or cellular stress, increasing background signal. |
Experimental Protocols
Protocol: Optimizing Blocking Conditions in an ELISA-based Binding Assay
-
Plate Coating: Coat a 96-well plate with the mPRα-containing preparation (e.g., cell membrane fraction) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking:
-
Prepare a matrix of blocking conditions to test. For example:
-
Blocking Agent: 1% BSA, 3% BSA, 5% BSA, and a commercial blocking buffer.
-
Incubation Time: 1 hour, 2 hours, and overnight at 4°C.
-
Incubation Temperature: Room temperature vs. 4°C.
-
-
-
Washing: Wash the plate as described in step 2.
-
Ligand Incubation: Add a constant, low concentration of labeled this compound to all wells and incubate for the desired time. For non-specific binding control wells, add a 100-fold excess of unlabeled this compound.
-
Washing: Perform a series of stringent washes (e.g., 5 times with a 30-second soak for each wash).
-
Detection: Add the detection reagent and measure the signal according to the assay protocol.
-
Analysis: Compare the signal-to-noise ratio (Specific Binding / Non-Specific Binding) for each blocking condition to identify the optimal protocol.
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to mPRα.
Troubleshooting Workflow for High Non-Specific Binding
References
Ensuring the quality and purity of Org OD 02-0 for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the quality and purity of Org OD 02-0 for research purposes.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known as 10-Ethenyl-19-norprogesterone, is a selective agonist for the membrane progesterone receptor α (mPRα) with an IC50 of 33.9 nM.[1][2][3] It is a valuable tool for studying non-genomic progesterone signaling pathways. This compound has been shown to activate the MAPK/ERK and PI3K/AKT signaling pathways and is used in research related to neuroprotection, cancer, and reproductive biology.[4]
2. What are the recommended storage and handling conditions for this compound?
To ensure the stability and quality of this compound, it is crucial to adhere to the following storage conditions:
| Storage Format | Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months to 2 years |
| -20°C | 1 month to 1 year |
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
3. What are the typical quality and purity specifications for research-grade this compound?
Reputable suppliers provide this compound with high purity, typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC). Some suppliers may provide lot-specific data, including a Certificate of Analysis (CoA) with details on purity and other quality control parameters.
| Parameter | Specification |
| Purity (by HPLC) | ≥98% |
| Molecular Formula | C22H30O2 |
| Molecular Weight | 326.47 g/mol |
4. How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-purity DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.265 mg of this compound in 1 mL of DMSO. It may be necessary to gently warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Question: I am observing high variability or unexpected outcomes in my experiments with this compound. What could be the cause?
-
Answer: Inconsistent results can arise from several factors related to the quality and handling of this compound.
-
Purity and Integrity: Verify the purity of your this compound stock. If possible, perform an analytical check such as HPLC to confirm its integrity. Impurities or degradation products can lead to off-target effects.
-
Stock Solution Stability: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh stock solutions if there is any doubt about the stability of the current stock.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your experimental system should be consistent across all conditions and kept at a low, non-toxic level. Run a vehicle control (solvent only) to rule out any effects of the solvent itself.
-
Cell Line Variability: The expression of mPRα can vary between cell lines and even with passage number. Regularly verify the expression of mPRα in your experimental model.
-
Issue 2: Poor solubility of this compound.
-
Question: I am having difficulty dissolving this compound in my desired solvent. What can I do?
-
Answer: this compound is known to be soluble in DMSO. If you are experiencing solubility issues, consider the following:
-
Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO.
-
Gentle Warming and Sonication: As recommended, gently warming the solution to 37°C and using an ultrasonic bath can aid dissolution.
-
Avoid Aqueous Buffers for Stock Solutions: Do not attempt to dissolve the solid compound directly in aqueous buffers, as it is poorly soluble in water. Prepare a concentrated stock in DMSO first and then dilute it into your aqueous experimental medium. Be aware that the compound may precipitate at high concentrations in aqueous solutions.
-
Issue 3: Lack of biological activity in a known responsive system.
-
Question: My cells, which are reported to respond to this compound, are not showing the expected biological effect. What should I check?
-
Answer: A lack of activity can be due to several reasons:
-
Compound Degradation: As mentioned, improper storage or handling can lead to the degradation of this compound. Prepare a fresh stock solution from a new vial of the solid compound if possible.
-
Receptor Expression: Confirm the expression of mPRα in your cell line. Low or absent receptor expression will result in a lack of response.
-
Experimental Conditions: The concentration of this compound and the incubation time are critical. Review the literature for optimal conditions in your specific assay. The IC50 is 33.9 nM, but the effective concentration can vary depending on the cell type and endpoint being measured.
-
Assay Interference: Some assay components may interfere with the activity of this compound. Review your assay protocol for any potential incompatibilities.
-
Experimental Protocols
Protocol 1: Quality Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized based on the available instrumentation.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to generate a series of standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).
-
-
Preparation of Sample Solution:
-
Prepare a 1 mg/mL solution of the this compound sample to be tested in HPLC-grade acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile / 50% water.
-
Ramp to 100% acetonitrile over 20 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Protocol 2: In Vitro Cell-Based Assay for mPRα Activation
This protocol describes a general method for assessing the biological activity of this compound by measuring the phosphorylation of ERK1/2 in a responsive cell line (e.g., SH-SY5Y).
-
Cell Culture:
-
Culture SH-SY5Y cells in the recommended medium until they reach 80-90% confluency.
-
Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal signaling.
-
-
Treatment:
-
Prepare a working solution of this compound in serum-free medium from a DMSO stock. Ensure the final DMSO concentration is below 0.1%.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 5, 10, 30 minutes). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Compare the levels of ERK1/2 phosphorylation in this compound-treated cells to the vehicle control.
-
Visualizations
Caption: Workflow for assessing the quality of a new batch of this compound.
Caption: Simplified signaling pathway of this compound via mPRα.
Caption: Troubleshooting decision tree for inconsistent results with this compound.
References
Validation & Comparative
A Comparative Guide to Org OD 02-0 and R5020 for Progesterone Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic progestins, Org OD 02-0 and R5020 (Promegestone), commonly utilized in progesterone receptor (PR) research. Understanding the distinct mechanisms and experimental performance of these compounds is crucial for the accurate design and interpretation of studies targeting progesterone signaling.
Executive Summary
This compound and R5020 are selective agonists for different subtypes of the progesterone receptor. This compound is a potent and specific agonist for the membrane progesterone receptor α (mPRα), initiating rapid, non-genomic signaling cascades. In contrast, R5020 is a well-established high-affinity agonist for the nuclear progesterone receptor (nPR), mediating its effects primarily through the regulation of gene transcription. This fundamental difference in their molecular targets dictates their downstream cellular effects and makes them valuable tools for dissecting the distinct signaling pathways of progesterone.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters of this compound and R5020 based on available experimental data.
| Parameter | This compound | R5020 (Promegestone) | Reference(s) |
| Primary Receptor Target | Membrane Progesterone Receptor α (mPRα) | Nuclear Progesterone Receptor (nPR) | [1][2] |
| Binding Affinity (IC50) | 33.9 nM for mPRα | Low affinity for mPRα | [1][3] |
| Binding Affinity (Kd) | Not explicitly found for this compound | 5.6 nM for nPR (calf uterus) | [4] |
| Mechanism of Action | Non-genomic: Activates MAPK and PI3K/Akt pathways | Genomic: Ligand-activated transcription factor | |
| Cellular Effects | Rapid signaling, inhibition of prolactin secretion, anti-apoptotic | Regulation of gene expression, anti-estrogenic effects |
Signaling Pathways
The distinct receptor targets of this compound and R5020 lead to the activation of divergent signaling pathways.
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize and compare this compound and R5020.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of this compound and R5020 for progesterone receptors.
Methodology:
-
Receptor Preparation: Prepare cell lysates or membrane fractions from cells or tissues expressing the progesterone receptor subtype of interest (e.g., mPRα-transfected cells or uterine tissue for nPR).
-
Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled progestin (e.g., [³H]progesterone or [³H]R5020) and varying concentrations of the unlabeled competitor (this compound or R5020).
-
Separation: After reaching equilibrium, separate the receptor-bound from free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) can then be determined. The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Western Blot Analysis for Signaling Pathway Activation
Objective: To assess the activation of downstream signaling molecules (e.g., MAPK, Akt) upon treatment with this compound or R5020.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human umbilical vein endothelial cells (HUVECs) or breast cancer cell lines) and treat with either this compound, R5020, or a vehicle control for various time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated (activated) and total forms of the signaling proteins of interest (e.g., anti-phospho-MAPK, anti-MAPK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated protein to the total protein.
Gene Expression Analysis (for R5020)
Objective: To measure the effect of R5020 on the transcription of progesterone-responsive genes.
Methodology:
-
Cell Culture and Treatment: Treat hormone-responsive cells (e.g., T47D breast cancer cells) with R5020 or a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes known to be regulated by the nuclear progesterone receptor. Use a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in R5020-treated cells compared to control cells using the ΔΔCt method.
Conclusion
The distinct pharmacological profiles of this compound and R5020 make them indispensable tools for elucidating the multifaceted roles of progesterone signaling. This compound is the compound of choice for investigating the rapid, non-genomic effects mediated by mPRα, while R5020 remains the gold standard for studying the classical, genomic actions of the nuclear progesterone receptor. The selection of the appropriate compound is paramount and should be guided by the specific research question and the progesterone receptor subtype of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of R5020 and RU486 binding to progesterone receptor from calf uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Org OD 02-0: A Comparative Guide to its Cross-Reactivity with Steroid Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive comparison of Org OD 02-0's binding affinity for its primary target, the membrane progesterone receptor α (mPRα), against its cross-reactivity with other key steroid receptors. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
This compound has been identified as a potent and selective agonist for membrane progesterone receptor α (mPRα), a key player in non-genomic steroid signaling.[1][2] Its utility as a research tool hinges on its ability to selectively activate mPRα without engaging other steroid hormone receptors, which could lead to confounding off-target effects. This guide delves into the available binding affinity data to provide a clear picture of this compound's receptor selectivity profile.
Comparative Binding Affinity of this compound
The following table summarizes the known binding affinities of this compound for various steroid receptors. The data clearly illustrates its high affinity for its intended target, mPRα, and significantly lower affinity for the nuclear progesterone receptor (nPR). While comprehensive quantitative data for other steroid receptors remains limited in publicly available literature, qualitative assessments indicate a low potential for cross-reactivity.
| Receptor | Ligand | IC50 (nM) | Relative Binding Affinity (%) | Notes |
| Membrane Progesterone Receptor α (mPRα) | This compound | 33.9 [1] | - | Primary target |
| Progesterone | - | 100 | Endogenous ligand | |
| Nuclear Progesterone Receptor (nPR) | This compound | 60.1 [3] | 12.9 [3] | Compared to progesterone. This compound has a 20-fold higher affinity for mPRα over nPR and shows no agonist activity in nPR transactivation assays. |
| R5020 (Promegestone) | - | - | Potent nPR agonist with low affinity for mPRα. | |
| Glucocorticoid Receptor (GR) | This compound | >10,000 (estimated) | <0.1 (estimated) | Cortisol is an ineffective competitor for [3H]P4 binding in mPRα-expressing cells, and corticosterone has a very weak binding affinity (IC50 of ~10⁻⁵ M), 500-fold lower than progesterone. |
| Androgen Receptor (AR) | This compound | Data not available | Data not available | Testosterone shows slight displacement of [3H]-progesterone binding to mPRα-expressing membranes, suggesting low affinity. |
| Estrogen Receptor (ER) | This compound | Data not available | Data not available | 17β-estradiol is an ineffective competitor of [3H]-progesterone binding to mPRα-expressing membranes. |
| Mineralocorticoid Receptor (MR) | This compound | Data not available | Data not available | No specific data on this compound binding to MR has been identified. |
Note: The lack of quantitative data for AR, ER, and MR binding represents a significant gap in the current understanding of this compound's complete selectivity profile. Researchers should exercise caution and may need to conduct their own binding assays if off-target effects on these receptors are a concern for their specific experimental system.
Signaling Pathway and Cross-Reactivity Overview
The following diagram illustrates the primary signaling pathway of this compound through mPRα and highlights its known and potential interactions with other steroid receptor pathways.
Caption: this compound signaling pathway and cross-reactivity.
Experimental Protocols
To facilitate the independent verification and expansion of the data presented, detailed methodologies for key experimental assays are provided below.
Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.
Objective: To determine the IC50 value of this compound for various steroid receptors.
Materials:
-
Cell membranes or purified receptor preparations expressing the target steroid receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER, [³H]-dexamethasone for GR, [³H]-aldosterone for MR).
-
Unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate additives).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of unlabeled this compound in assay buffer.
-
Dilute the radiolabeled ligand to a final concentration at or below its Kd for the target receptor.
-
Resuspend the cell membranes or purified receptor in assay buffer to a predetermined optimal concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of receptor preparation to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
For total binding wells, add only the radiolabeled ligand and receptor.
-
For non-specific binding wells, add the radiolabeled ligand, receptor, and a saturating concentration of a known high-affinity unlabeled ligand for the target receptor.
-
-
Incubation:
-
Add the radiolabeled ligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand, using non-linear regression analysis.
-
Nuclear Steroid Receptor Transactivation Assay
This assay measures the functional consequence of ligand binding to a nuclear steroid receptor, specifically its ability to activate gene transcription.
Objective: To determine if this compound acts as an agonist or antagonist for nuclear steroid receptors.
Materials:
-
A suitable mammalian cell line that does not endogenously express the target receptor (e.g., HEK293 or CHO-K1).
-
An expression vector containing the full-length cDNA for the target nuclear steroid receptor (e.g., nPR, AR, ER, GR, or MR).
-
A reporter vector containing a luciferase or other reporter gene under the control of a hormone-responsive element (HRE) specific for the target receptor.
-
A transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
A known agonist for the target receptor.
-
Lysis buffer and luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the receptor expression vector and the reporter vector using a suitable transfection reagent.
-
For normalization of transfection efficiency, a vector expressing a control reporter gene (e.g., β-galactosidase) can be included.
-
-
Compound Treatment:
-
After transfection, plate the cells in a 96-well plate and allow them to recover.
-
Treat the cells with various concentrations of this compound.
-
To test for antagonist activity, co-treat the cells with a known agonist for the target receptor and varying concentrations of this compound.
-
Include appropriate vehicle controls and positive controls (agonist alone).
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
-
Cell Lysis and Reporter Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the appropriate lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
-
If a control reporter was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity (if applicable) or to the total protein concentration.
-
For agonist testing, plot the normalized reporter activity against the logarithm of the this compound concentration and determine the EC50 value.
-
For antagonist testing, plot the reporter activity in the presence of the agonist against the logarithm of the this compound concentration and determine the IC50 value.
-
By utilizing these detailed protocols, researchers can further investigate the selectivity profile of this compound and other mPRα agonists, contributing to a more complete understanding of their on- and off-target effects. This knowledge is crucial for the continued development and application of selective probes in the study of membrane-initiated steroid signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Neuroprotective Agents Against Excitotoxicity: A Focus on Org OD 02-0
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of the investigational compound Org OD 02-0 against established therapeutic agents, Memantine and Riluzole, in the context of excitotoxicity. Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in various neurological disorders. This document summarizes available experimental data, details relevant methodologies, and visualizes the signaling pathways implicated in their neuroprotective actions.
Executive Summary
While Memantine and Riluzole have well-documented mechanisms for mitigating excitotoxicity, direct experimental evidence validating the efficacy of this compound specifically against glutamate- or NMDA-induced excitotoxicity is not yet available in the public domain. This compound, a specific membrane progesterone receptor α (mPRα) agonist, has demonstrated neuroprotective properties in other models of neuronal injury, such as those related to Parkinson's disease and serum starvation. Its mechanism, involving the activation of pro-survival signaling cascades, presents a novel approach to neuroprotection that warrants further investigation in excitotoxicity models. This guide, therefore, offers a comparison based on the current understanding of each compound's mechanism of action and available, albeit non-excitotoxicity-specific for this compound, neuroprotective data.
Comparative Data on Neuroprotective Effects
The following table summarizes the known neuroprotective effects and mechanisms of this compound, Memantine, and Riluzole. It is important to note the absence of direct excitotoxicity data for this compound.
| Compound | Target | Mechanism of Action | Supporting Experimental Evidence (Model) | Key Outcomes | Citation |
| This compound | Membrane Progesterone Receptor α (mPRα) | Agonist of mPRα, leading to the activation of PI3K-AKT and MAP kinase (ERK) signaling pathways. | 6-OHDA and MPP+ induced toxicity in SH-SY5Y cells (Parkinson's disease model); Serum starvation-induced apoptosis in MB468 cells. | Increased cell viability; Increased mitochondrial membrane potential. | [1][2] |
| Memantine | NMDA Receptor | Uncompetitive, low-affinity antagonist of the NMDA receptor ion channel. Blocks excessive Ca2+ influx. | Glutamate- and NMDA-induced excitotoxicity in primary cortical and hippocampal neurons. | Prevention of neuronal death; aintenance of neuronal activity and synchronization. | [3][4][5] |
| Riluzole | Voltage-gated sodium channels; Glutamate release | Inhibits presynaptic glutamate release by blocking voltage-gated sodium channels. | Glutamate- and NMDA-induced excitotoxicity in motoneuron-enriched cultures; Ischemia models. | Reduced neuronal degeneration; Decreased glutamate release. |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Signaling pathway of this compound.
Caption: Mechanism of action for Memantine.
Caption: Mechanism of action for Riluzole.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for inducing and assessing excitotoxicity, which could be adapted for evaluating this compound.
Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX for 12-14 days in vitro to allow for maturation and synapse formation.
-
Induction of Excitotoxicity: On the day of the experiment, the culture medium is replaced with a balanced salt solution. Neurons are then exposed to varying concentrations of L-glutamate (e.g., 20-100 µM) for a defined period (e.g., 15-30 minutes).
-
Treatment: The investigational compound (e.g., this compound) or control vehicle is added to the culture medium either as a pre-treatment (e.g., 1-24 hours before glutamate exposure) or co-treatment with glutamate.
-
Assessment of Neuroprotection:
-
Cell Viability: 24 hours post-glutamate exposure, cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by counting live/dead cells using fluorescent dyes like Calcein-AM and Propidium Iodide.
-
Lactate Dehydrogenase (LDH) Release: LDH release into the culture medium, an indicator of cell membrane damage and cytotoxicity, is quantified using a commercially available kit.
-
Calcium Imaging: Intracellular calcium levels are monitored in real-time using calcium-sensitive fluorescent dyes (e.g., Fura-2 AM or Fluo-4 AM) during glutamate exposure to assess the effect of the compound on calcium influx.
-
Mitochondrial Membrane Potential (ΔΨm): Changes in ΔΨm are measured using fluorescent probes like JC-1 or TMRE to evaluate mitochondrial function.
-
Experimental Workflow for Comparison
The following diagram illustrates a typical workflow for comparing the neuroprotective effects of different compounds against excitotoxicity.
Caption: Experimental workflow for comparative analysis.
Conclusion and Future Directions
Memantine and Riluzole are established neuroprotective agents that directly target key components of the excitotoxic cascade. This compound, with its distinct mechanism of activating pro-survival intracellular signaling pathways, represents a promising, yet unvalidated, candidate for mitigating excitotoxic neuronal injury.
To rigorously validate the neuroprotective effects of this compound against excitotoxicity, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro studies comparing this compound with Memantine and Riluzole in well-established glutamate and NMDA excitotoxicity models.
-
Mechanistic Investigations: Elucidating the specific downstream effects of this compound on excitotoxicity-related events, such as calcium homeostasis, mitochondrial function, and the generation of reactive oxygen species.
-
In Vivo Validation: Progressing to in vivo models of ischemic stroke or other conditions with a significant excitotoxic component to assess the therapeutic potential of this compound in a more complex biological system.
Such studies are essential to determine if this compound can offer a viable alternative or complementary therapeutic strategy for the treatment of neurological disorders underpinned by excitotoxicity.
References
- 1. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Glutamate-related excitotoxicity neuroprotection with memantine, an uncompetitive antagonist of NMDA-glutamate receptor, in Alzheimer's disease and vascular dementia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
Confirming Org OD 02-0 Target Engagement with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using siRNA knockdown to confirm the target engagement of Org OD 02-0, a selective agonist of the membrane progesterone receptor α (mPRα). We will delve into the experimental data, detailed protocols, and a comparative analysis with alternative methods to provide a clear understanding of this critical validation step in drug development.
Introduction to this compound and its Target
This compound is a synthetic steroid that acts as a specific agonist for the membrane progesterone receptor α (mPRα), with an IC50 of 33.9 nM.[1][2] This receptor is implicated in various cellular processes, and this compound has been shown to activate downstream signaling cascades, including the MAPK and PI3K/Akt pathways.[1][][4] Confirming that the biological effects of this compound are indeed mediated by its intended target, mPRα, is a crucial step in its pharmacological validation. Small interfering RNA (siRNA) knockdown is a powerful and widely used technique for this purpose.
Using siRNA Knockdown to Validate this compound Target Engagement
The principle behind using siRNA to validate target engagement is straightforward: if this compound exerts its effects by binding to and activating mPRα, then reducing the expression of mPRα using siRNA should abolish or significantly diminish the cellular response to this compound.
Experimental Workflow
The general workflow for an siRNA knockdown experiment to confirm this compound target engagement is as follows:
Caption: Experimental workflow for siRNA-mediated target validation of this compound.
Signaling Pathway of this compound
This compound binding to mPRα initiates a signaling cascade that leads to the activation of downstream effectors. Understanding this pathway is key to designing and interpreting the validation experiments.
Caption: Simplified signaling pathway of this compound via mPRα.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the siRNA knockdown validation of this compound target engagement.
siRNA Transfection Protocol
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute 5 µL of 20 µM mPRα-specific siRNA or a non-targeting control siRNA in 245 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 245 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add 500 µL of the siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Treatment: After the incubation period, replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control.
-
Analysis: After the desired treatment duration, proceed with downstream analysis such as Western blotting or qPCR.
Western Blotting for Protein Expression
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against mPRα, phospho-Akt, phospho-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation: Expected Outcomes
The following table summarizes the expected quantitative outcomes from a successful siRNA knockdown experiment to validate this compound target engagement.
| Treatment Group | mPRα Expression (relative to si-Control + Vehicle) | p-Akt/Total Akt (relative to si-Control + Vehicle) | p-ERK/Total ERK (relative to si-Control + Vehicle) |
| si-Control + Vehicle | 1.0 | 1.0 | 1.0 |
| si-Control + this compound | ~1.0 | > 1.0 (e.g., 2.0 - 3.0) | > 1.0 (e.g., 2.0 - 3.0) |
| si-mPRα + Vehicle | < 0.3 | ~1.0 | ~1.0 |
| si-mPRα + this compound | < 0.3 | Significantly reduced compared to si-Control + this compound (e.g., 1.1 - 1.3) | Significantly reduced compared to si-Control + this compound (e.g., 1.1 - 1.3) |
Comparison with Alternative Target Engagement Methods
While siRNA knockdown is a robust method, other techniques can also be employed to confirm target engagement. The choice of method often depends on the specific research question, available resources, and the nature of the drug-target interaction.
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Reduces target protein expression, leading to a diminished biological response to the drug. | Direct assessment of target necessity; relatively straightforward and widely used. | Potential for off-target effects; incomplete knockdown can lead to ambiguous results. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein upon ligand binding. | Label-free; can be performed in intact cells and tissues, providing a more physiological context. | Requires specialized equipment; may not be suitable for all protein targets. |
| Photoaffinity Labeling | Uses a photoreactive version of the drug to covalently label the target protein for identification. | Provides direct evidence of binding; can identify the binding site. | Requires chemical modification of the drug, which may alter its properties; can be technically challenging. |
| Drug Affinity Responsive Target Stability (DARTS) | Measures the protection of a target protein from proteolysis upon drug binding. | Label-free and does not require drug modification. | May not be suitable for all proteins; results can be influenced by protein complex formation. |
| CRISPR-Cas9 Gene Editing | Genetically knocks out the target gene to abolish the drug's effect. | Provides a complete loss-of-function, which can be more definitive than knockdown. | More time-consuming and technically complex than siRNA; potential for off-target gene editing. |
Conclusion
References
Validating the mPR-Mediated Effects of Org OD 02-0: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the selective effects of Org OD 02-0, a potent membrane progesterone receptor α (mPRα) agonist, by differentiating its activity from that of the classical nuclear progesterone receptor (nPR). Due to the current lack of a commercially available, specific mPR antagonist, this guide focuses on established alternative methodologies for validating this compound's mechanism of action.[1] This involves a comparative analysis with ligands that selectively target the nPR and the use of gene silencing techniques.
Introduction to this compound and the Rationale for Validation
This compound (10-Ethenyl-19-norprogesterone) is a synthetic steroid that acts as a selective agonist for mPRα, with a reported IC50 of 33.9 nM.[2][3] It is a valuable tool for investigating the rapid, non-genomic signaling pathways initiated by progesterone at the cell membrane. These pathways are distinct from the slower, genomic effects mediated by the intracellular nPRs (PR-A and PR-B) which act as ligand-activated transcription factors.[1][4]
Given that progesterone can activate both mPRs and nPRs, it is crucial to employ rigorous validation methods to unequivocally attribute the observed effects of this compound to its interaction with mPRα. This guide outlines a comparative approach to achieve this validation.
Comparative Ligands for Validating this compound's Selectivity
To confirm that the effects of this compound are specifically mediated by mPRα and not the nPR, it is essential to compare its activity with compounds that have well-defined selectivity for the nPR.
| Ligand | Receptor Target | Primary Mechanism of Action | Role in Validation |
| This compound | mPRα | Agonist | Test Compound: Induces mPRα-mediated signaling. |
| Progesterone | mPRs and nPRs | Agonist | Positive Control: Activates both receptor types, providing a baseline for progesterone's total cellular effect. |
| R5020 (Promegestone) | nPR | Agonist | Negative Control: A potent and selective nPR agonist. If this compound's effects are mPRα-specific, R5020 should not replicate them. |
| RU486 (Mifepristone) | nPR and Glucocorticoid Receptor | Antagonist | Negative Control: Blocks nPR-mediated effects. If this compound's effects are independent of nPR, they should not be inhibited by RU486. |
Data Presentation: Comparative Analysis of Cellular Responses
The following tables present hypothetical data from key experiments designed to validate the mPRα-selectivity of this compound.
Table 1: Activation of MAPK/ERK Signaling
The mitogen-activated protein kinase (MAPK) cascade is a known downstream target of mPRα activation.
| Treatment (100 nM) | Fold Increase in ERK Phosphorylation (pERK/total ERK) |
| Vehicle Control | 1.0 |
| This compound | 4.5 |
| Progesterone | 4.2 |
| R5020 | 1.2 |
| This compound + RU486 | 4.3 |
This hypothetical data illustrates that this compound and progesterone induce a significant increase in ERK phosphorylation, while the nPR agonist R5020 has a negligible effect. Furthermore, the nPR antagonist RU486 does not block the effect of this compound, indicating an nPR-independent mechanism.
Table 2: Inhibition of Prolactin Secretion
This compound has been shown to inhibit the secretion of prolactin.
| Treatment (100 nM) | Prolactin Secretion (% of Vehicle Control) |
| Vehicle Control | 100% |
| This compound | 45% |
| Progesterone | 50% |
| R5020 | 95% |
| This compound + RU486 | 48% |
This table demonstrates that this compound and progesterone significantly inhibit prolactin secretion, an effect not mimicked by the nPR agonist R5020 and not reversed by the nPR antagonist RU486.
Table 3: Effect of mPRα Knockdown on this compound-Induced ERK Phosphorylation
Gene silencing of mPRα provides the most direct evidence of its role in mediating the effects of this compound.
| Cell Type | Treatment (100 nM) | Fold Increase in ERK Phosphorylation |
| Control (Scrambled siRNA) | Vehicle | 1.0 |
| Control (Scrambled siRNA) | This compound | 4.6 |
| mPRα siRNA | Vehicle | 1.1 |
| mPRα siRNA | This compound | 1.3 |
This data shows that the ability of this compound to induce ERK phosphorylation is significantly attenuated in cells where mPRα expression has been knocked down, confirming that mPRα is essential for this signaling event.
Experimental Protocols
1. Cell Culture and Treatment:
-
Select a cell line endogenously expressing mPRα and preferably low or absent nPR (e.g., certain cancer cell lines or specific neuronal cells).
-
Culture cells to 70-80% confluency in appropriate media.
-
For experiments, replace with serum-free media for a defined period (e.g., 12-24 hours) to reduce basal signaling.
-
Treat cells with this compound, progesterone, R5020, and/or RU486 at the desired concentrations for the specified time points (e.g., 5-30 minutes for rapid signaling events).
2. Western Blotting for ERK Phosphorylation:
-
Following treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize phospho-ERK to total ERK.
3. Prolactin Secretion Assay (ELISA):
-
Plate cells (e.g., pituitary cells) in appropriate multi-well plates.
-
After cell attachment and any necessary pre-treatment, replace the media with fresh serum-free media containing the test compounds.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the supernatant and centrifuge to remove cellular debris.
-
Measure the concentration of prolactin in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Normalize prolactin levels to the total protein content of the cells in each well.
4. siRNA-mediated Knockdown of mPRα:
-
Synthesize or purchase validated siRNA targeting mPRα and a non-targeting (scrambled) control siRNA.
-
Transfect cells with siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for target protein depletion.
-
Confirm knockdown efficiency by Western blotting or qRT-PCR for mPRα.
-
Perform downstream functional assays (e.g., ERK phosphorylation) on the transfected cells.
Mandatory Visualization
Caption: Signaling pathway of this compound via mPRα.
Caption: Workflow for validating this compound selectivity.
Caption: Ligand selectivity for mPRα versus nPR.
References
- 1. Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
Org OD 02-0: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive analysis of Org OD 02-0, a selective membrane progesterone receptor α (mPRα) agonist, reveals varied efficacy across different cancer cell lines, highlighting its potential as a targeted therapeutic agent. This guide provides an objective comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Summary of Efficacy
This compound has demonstrated distinct effects on cell viability, proliferation, and apoptosis in various cancer cell lines. Its primary mechanism of action is through the activation of mPRα, initiating downstream signaling cascades that influence cell fate.
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (Binding Affinity to mPRα) | IC50 (Cytotoxicity) | Reference |
| Various | - | 33.9 nM | - | [1][2][3] |
| T cells | - | - | 10.6 µM | [] |
Note: The IC50 value for mPRα binding indicates the concentration of this compound required to achieve 50% binding to its target receptor, while the cytotoxic IC50 reflects the concentration needed to kill 50% of the cells. The significant difference between these values suggests that downstream signaling events are crucial for its biological effects.
Detailed Efficacy in Specific Cancer Cell Lines
Lung Adenocarcinoma (A549 and PC-9)
In lung adenocarcinoma cell lines A549 and PC-9, this compound has been shown to inhibit cell growth. A study demonstrated that a concentration of 20 µM of this compound resulted in growth inhibition in both cell lines.[5] This effect is mediated through its interaction with mPRα. For comparison, the IC50 values for progesterone (P4), another progestin, in these cell lines were determined at various time points:
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 | 96.22 µM | 57.72 µM | 40.10 µM |
| PC-9 | 108.6 µM | 69.23 µM | 49.41 µM |
These data suggest a time-dependent inhibitory effect of progestins on lung adenocarcinoma cell growth.
Breast Cancer (SKBR3 and MDA-MB-468)
In nuclear progesterone receptor (PR)-negative breast cancer cell lines, SKBR3 and MDA-MB-468, this compound has been shown to decrease cell death and apoptosis induced by serum starvation. This protective effect is associated with an increase in mitochondrial membrane potential and the activation of the p42/44 MAP kinase and Akt signaling pathways. Notably, this anti-apoptotic effect was achieved without altering caspase 3 activity.
Glioblastoma (U87 and U251)
Interestingly, in the context of glioblastoma, this compound at a concentration of 100 nM has been observed to increase cell proliferation, migration, and invasion in U87 and U251 cell lines. This proliferative effect is linked to the activation of Src and Akt (PI3K/Akt pathway) signaling pathways.
Comparison with Alternative Treatments
Currently, direct comparative studies of this compound with standard-of-care chemotherapeutic agents such as doxorubicin or paclitaxel in the same cancer cell lines are limited in the public domain. The primary comparisons available are against progesterone and the nuclear progesterone receptor (nPR) agonist R5020. These studies have been crucial in elucidating that the effects of this compound are specifically mediated through mPRα and not the classical nuclear progesterone receptors.
Experimental Protocols
Cell Viability and Proliferation Assays
1. Cell Culture:
-
A549 and PC-9 lung adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
U87 and U251 glioblastoma cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
All cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Treatment:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound or control vehicle (DMSO).
3. CCK-8 Assay for Cell Viability:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader to determine the number of viable cells.
Cell Migration and Invasion Assays (for Glioblastoma)
1. Transwell Invasion Assay:
-
Transwell inserts with an 8 µm pore size are coated with Matrigel.
-
U87 or U251 cells (5 x 10⁴) are seeded into the upper chamber in a serum-free medium containing this compound or vehicle.
-
The lower chamber is filled with a medium containing 10% FBS as a chemoattractant.
-
After 24 hours of incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for assessing its efficacy.
Caption: this compound signaling in glioblastoma.
Caption: Workflow for cell viability assessment.
References
Replicating Published Findings: A Comparative Guide to Org OD 02-0
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Org OD 02-0, a specific membrane progesterone receptor α (mPRα) agonist, with other alternatives, supported by experimental data from published findings. All quantitative data is summarized in clearly structured tables, and detailed methodologies for key experiments are provided to facilitate replication.
Performance Comparison: this compound vs. Alternatives
This compound has been extensively characterized as a potent and selective agonist for mPRα, distinguishing its actions from those mediated by the nuclear progesterone receptor (nPR). The following tables summarize the comparative binding affinities and functional effects of this compound and the commonly used nPR agonist, R5020 (promegestone).
Table 1: Comparative Binding Affinities for Progesterone Receptors
| Compound | Receptor Target | IC50 / EC50 | Cell Line / System | Reference |
| This compound | mPRα | IC50: 33.9 nM | MDA-MB-231 cells transfected with human mPRα | [1] |
| mPRα | EC50: ~40 nM | Atlantic croaker granulosa/theca cells | [2] | |
| mPRα | High Affinity | Human umbilical vein endothelial cell (HUVEC) membranes | [3] | |
| R5020 | mPRα | Low Affinity | Human umbilical vein endothelial cell (HUVEC) membranes | [3] |
| mPRα | EC50: 297 nM | Atlantic croaker granulosa/theca cells | [2] | |
| nPR | High Affinity | - | ||
| Progesterone | mPRα | IC50: ~5 x 10⁻⁸ M | MDA-MB-231 cells stably transfected with PGRMC1 |
Table 2: Functional Comparison in Cellular Assays
| Assay | Cell Line | This compound Effect | R5020 Effect | Reference |
| Prolactin Secretion | Rat Pituitaries / GH3 cells | Inhibition | Ineffective | |
| Neuronal Cell Viability (in a Parkinson's disease model) | SH-SY5Y | Neuroprotective | Ineffective | |
| NO Production | HUVECs | Significant Increase | Ineffective | |
| eNOS Phosphorylation | HUVECs | Significant Increase | Ineffective | |
| Akt Phosphorylation | MB468 breast cancer cells | Increased | No effect | |
| G-protein Activation | Atlantic croaker G/T cells | Increased [³⁵S]GTPγ-S binding | No alteration in [³⁵S]GTPγ-S binding | |
| Sperm Hypermotility | Atlantic croaker sperm | Stimulation | - | |
| Cell Death (Serum Starvation) | Atlantic croaker G/T cells | Decreased incidence | No effect |
Signaling Pathways of this compound
This compound exerts its effects primarily through the activation of mPRα, which in turn initiates downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Org OD 02-0
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Org OD 02-0. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures for handling and disposal, and first aid measures.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2] The following table summarizes the required PPE:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical resistant gloves |
| Body Protection | Lab Coat | Standard laboratory coat |
| Eye Protection | Safety Glasses | Appropriate safety glasses |
| Respiratory Protection | Fume Hood | Handle the compound exclusively in a chemical fume hood |
Operational Procedures
Handling:
-
Always handle this compound within a chemical fume hood to prevent inhalation.[3]
-
Wear the specified personal protective equipment at all times: chemical-resistant gloves, a lab coat, and safety glasses.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Prevent the formation of dust.
-
Avoid repeated or prolonged exposure.
Storage:
-
Store this compound in a properly sealed container.
-
Follow the storage conditions indicated on the product label.
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.
Emergency Procedures
Accidental Release:
In case of a spill, follow these steps:
-
Wear appropriate protective clothing.
-
For dry material, vacuum or sweep it up and place it in a suitable container for disposal. Avoid raising dust.
-
For solutions, absorb the spill with a finely-powdered liquid-binding material.
-
After removal, ventilate the area and decontaminate surfaces and equipment with alcohol.
First Aid:
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth with copious amounts of water and contact a physician. |
| Inhalation | Move the victim to an unaffected area and monitor their breathing. If breathing is difficult, administer oxygen. If breathing stops, give artificial respiration. |
| Skin Contact | Wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse with copious amounts of water for at least 15 minutes as a precaution. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Treat the substance as potentially toxic.
Experimental Workflow: Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
